molecular formula C10H11NO2 B185949 Methyl 2-(benzylideneamino)acetate CAS No. 138495-05-3

Methyl 2-(benzylideneamino)acetate

Cat. No.: B185949
CAS No.: 138495-05-3
M. Wt: 177.2 g/mol
InChI Key: YOIONBBMZSLNLR-UHFFFAOYSA-N
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Description

Methyl 2-(benzylideneamino)acetate (CAS 138495-05-3) is an iminoester derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound is primarily valued as a key precursor in the synthesis of lactams of various ring sizes, ranging from five to ten members, via intramolecular cyclization reactions . These cyclizations can be efficiently performed under microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating methods . Lactams are critical structural motifs found in numerous natural products and pharmaceuticals. Beyond lactam synthesis, structurally similar (benzylideneamino) derivatives are extensively investigated in the design and structure-activity relationship (SAR) studies of novel bioactive molecules, such as ceramide analogs with demonstrated anti-viability effects in cancer cell lines . As a building block, the imine functional group is a crucial reactivity site for further chemical modifications. The compound should be stored sealed in a dry environment at 2-8°C . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIONBBMZSLNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400212
Record name Methyl 2-(benzylideneamino)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66646-88-6
Record name Methyl 2-(benzylideneamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [(phenylmethylidene)amino]acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical properties of Methyl 2-(benzylideneamino)acetate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 2-(benzylideneamino)acetate. The information is curated for professionals in research and development who require detailed chemical data and experimental procedures.

Core Physical and Chemical Properties

Computed Physicochemical Data

The following table summarizes the key computed physical and chemical properties of this compound, primarily sourced from the PubChem database.[1]

PropertyValueSource
Molecular Weight 177.2 g/mol (E)-Methyl 2-(benzylideneaMino)acetate
Exact Mass 177.07898 DaPubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2]
XLogP3 1.6PubChem CID 132550307[1]
Hydrogen Bond Donor Count 0PubChem CID 132550307[1]
Hydrogen Bond Acceptor Count 3PubChem CID 132550307[1]
Rotatable Bond Count 4PubChem CID 132550307[1]
Topological Polar Surface Area 38.7 ŲPubChem CID 132550307[1]
Heavy Atom Count 13PubChem CID 132550307[1]
CAS Number 66646-88-6This compound
IUPAC Name This compoundPubChem CID 132550307[1]
InChI InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3PubChem CID 132550307[1]
InChIKey YOIONBBMZSLNLR-UHFFFAOYSA-NPubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2]
SMILES COC(=O)CN=CC1=CC=CC=C1PubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and reliable method can be adapted from the synthesis of similar Schiff bases. The following protocols are based on established chemical principles for imine formation.

Synthesis of this compound

The synthesis of this Schiff base is achieved through the condensation reaction of methyl glycinate and benzaldehyde.

Materials:

  • Methyl glycinate hydrochloride

  • Benzaldehyde

  • Triethylamine (or another suitable non-nucleophilic base)

  • Ethanol (or Methanol)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Methyl Glycinate Free Base: To a stirred suspension of methyl glycinate hydrochloride in ethanol, add one equivalent of triethylamine at room temperature. Stir the mixture for 15-20 minutes to liberate the free amine. The formation of triethylamine hydrochloride as a white precipitate will be observed.

  • Condensation Reaction: To the mixture containing the free methyl glycinate, add one equivalent of benzaldehyde dropwise.

  • Reaction Monitoring: The reaction mixture is then heated to reflux for a period of 2 to 4 hours.[3] Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. It is advisable to avoid column chromatography on silica gel, as the acidic nature of the silica can lead to the hydrolysis of the imine bond.[4][5]

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Characterization

The synthesized this compound would be characterized using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the imine nitrogen, and multiplets for the aromatic protons of the benzylidene group.

    • ¹³C NMR: Expected signals would include a peak for the ester carbonyl carbon, the imine carbon (C=N), and distinct peaks for the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (imine) stretch is expected in the region of 1630 cm⁻¹.[3]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Methyl Glycinate HCl Benzaldehyde Triethylamine Ethanol Reaction Reflux (2-4h) Reactants->Reaction Filtration Filter to remove Et3N·HCl Reaction->Filtration Evaporation Evaporate solvent Filtration->Evaporation Recrystallization Recrystallization (e.g., Ethanol/Hexane) Evaporation->Recrystallization Drying Dry under vacuum Recrystallization->Drying Product Pure Methyl 2-(benzylideneamino)acetate Drying->Product

Synthesis and Purification Workflow

Disclaimer: The physical properties presented in the table are computationally derived and have not been experimentally verified in the cited literature. The experimental protocols are generalized based on standard procedures for the synthesis of similar compounds.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the definitive structural analysis of Methyl 2-(benzylideneamino)acetate, a canonical Schiff base ester. Moving beyond a mere recitation of data, this document elucidates the causal logic behind the multi-technique analytical workflow, emphasizing how each piece of spectral data corroborates the others to build an unassailable structural proof. We will detail field-proven protocols for synthesis and characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), culminating with the gold standard of X-ray Crystallography. This guide is designed to serve as a practical resource, blending theoretical principles with actionable methodologies for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction and Strategic Overview

This compound is a Schiff base, a class of compounds defined by the carbon-nitrogen double bond (C=N), often referred to as an imine.[1] Synthesized from the condensation of an aldehyde (benzaldehyde) and a primary amine (methyl glycinate), this molecule serves as a valuable model system and a versatile intermediate in organic synthesis. The unambiguous confirmation of its molecular structure is paramount for any subsequent application, from reaction development to its use as a scaffold in medicinal chemistry.

The analytical strategy presented herein is a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they form a logical framework that confirms the identity, purity, and detailed conformation of the target compound. We begin with the synthesis, as a well-understood reaction provides the first layer of evidence for the expected structure. We then proceed through a series of spectroscopic analyses, each building upon the last.

G cluster_synthesis Synthesis cluster_analysis Structural Elucidation Workflow Synthesis Chemical Synthesis (Benzaldehyde + Methyl Glycinate) FTIR FT-IR (Functional Group ID) Synthesis->FTIR Initial Confirmation NMR NMR (¹H & ¹³C) (C-H Framework) FTIR->NMR Corroboration MS Mass Spec (Molecular Weight & Formula) NMR->MS Corroboration XRAY X-ray Crystallography (Definitive 3D Structure) MS->XRAY Final Confirmation

Caption: Logical workflow for structural elucidation.

Synthesis of this compound

The formation of an imine is a classic condensation reaction.[2] The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine. This reaction is often reversible, so the removal of water is crucial to drive the equilibrium toward the product.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve methyl glycinate hydrochloride (1.0 eq) in a minimal amount of water and neutralize with an equimolar amount of a base like sodium bicarbonate until effervescence ceases. Add toluene as the solvent.

  • Addition of Aldehyde: Add benzaldehyde (1.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

G Reactants Benzaldehyde + Methyl Glycinate in Toluene Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Work-up (Wash & Dry) Monitor->Workup Reaction Complete Isolate Solvent Removal (Rotary Evaporation) Workup->Isolate Purify Purification (Recrystallization/Chromatography) Isolate->Purify Product Pure this compound Purify->Product

Caption: General workflow for imine synthesis.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is the first line of analysis. Its power lies in the rapid and definitive identification of functional groups. For this synthesis, the most critical diagnostic markers are the appearance of the C=N (imine) stretch and the disappearance of the N-H stretches from the primary amine starting material. The continued presence of the C=O ester stretch is also confirmatory.

Data Presentation: FT-IR

Wavenumber (cm⁻¹) Functional Group Bond Significance
~3070 Aromatic C-H C-H stretch Confirms presence of the benzylidene group.[4]
~2950 Aliphatic C-H C-H stretch Confirms presence of the acetate moiety.[4]
~1740 Ester Carbonyl C=O stretch Sharp, strong peak confirming the ester group.[5]
~1640 Imine C=N stretch Key diagnostic peak. Confirms product formation.[6]
~1600, ~1450 Aromatic C=C stretch Confirms the aromatic ring.[4]

| ~1200 | Ester C-O | C-O stretch | Confirms the ester linkage.[7] |

Experimental Protocol: KBr Pellet Preparation

  • Drying: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove moisture, which absorbs strongly in the IR region.[8][9]

  • Mixing: In an agate mortar, grind 1-2 mg of the solid sample until it is a fine powder.[10] Add approximately 200 mg of the dried KBr.[11]

  • Homogenization: Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous.[10]

  • Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes to form a thin, transparent pellet.[9]

  • Analysis: Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of different proton environments, while ¹³C NMR does the same for the carbon skeleton. The chemical shift of each nucleus is highly sensitive to its electronic environment, providing a wealth of structural information.

¹H NMR Analysis The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. The deshielding effect of the C=N double bond and the aromatic ring will cause the imine proton to appear significantly downfield.

Data Presentation: Predicted ¹H NMR

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3 Singlet (s) 1H Imine H (CH=N) Deshielded by the C=N bond and aromatic ring.
~7.8-7.4 Multiplet (m) 5H Aromatic H's Protons on the phenyl ring.
~4.4 Singlet (s) 2H Methylene H's (-CH₂-) Adjacent to the electron-withdrawing imine and ester groups.

| ~3.8 | Singlet (s) | 3H | Methyl H's (-OCH₃) | Protons of the methyl ester group. |

¹³C NMR Analysis The broadband-decoupled ¹³C NMR spectrum will show the number of unique carbon environments. The carbons of the C=N and C=O groups are particularly diagnostic, appearing far downfield.

Data Presentation: Predicted ¹³C NMR

Chemical Shift (δ, ppm) Assignment Rationale
~170 Ester Carbonyl (C=O) Highly deshielded carbonyl carbon.
~165 Imine Carbon (C=N) Deshielded sp² carbon double-bonded to nitrogen.
~136-128 Aromatic Carbons Six carbons of the phenyl ring (some may be equivalent due to symmetry).
~60 Methylene Carbon (-CH₂-) Aliphatic carbon adjacent to two electronegative groups.

| ~52 | Methyl Carbon (-OCH₃) | Aliphatic carbon of the methyl ester. |

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Weigh approximately 5-20 mg of the purified solid sample into a clean, dry vial.[12][13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[14]

  • Dissolution: Agitate the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[13][15]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[15]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a destructive technique that provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable way.[16] The highest mass-to-charge ratio (m/z) peak typically corresponds to the molecular ion (M⁺•), directly confirming the molecular formula.

Data Presentation: Mass Spectrometry

  • Molecular Formula: C₁₀H₁₁NO₂

  • Molecular Weight: 177.19 g/mol

  • Expected Molecular Ion (M⁺•) Peak: m/z = 177

Predicted Fragmentation Pattern (EI-MS) The fragmentation pattern provides a fingerprint that further confirms the structure. Cleavage often occurs at the bonds adjacent to functional groups (alpha-cleavage).[17]

m/zProposed FragmentSignificance
177[C₁₀H₁₁NO₂]⁺•Molecular Ion (M⁺•)
118[C₇H₆N]⁺Loss of •COOCH₃ (cleavage of ester)
104[C₇H₆N]⁺Loss of •CH₂COOCH₃ (alpha-cleavage)
91[C₇H₇]⁺Tropylium ion (rearrangement of benzyl fragment)
77[C₆H₅]⁺Phenyl cation
59[COOCH₃]⁺Methoxycarbonyl cation

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: A small amount of the pure, volatile sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[18]

  • Volatilization: The sample is heated under high vacuum to convert it into the gas phase.[19]

  • Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation (M⁺•).[20]

  • Acceleration & Deflection: The resulting ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

X-ray Crystallography

Expertise & Experience: While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the unequivocal "gold standard." It provides a precise three-dimensional map of the atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry (such as the E/Z configuration of the imine bond).[21][22]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The most critical and often challenging step is growing a single, defect-free crystal. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[23]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. It is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed computationally to solve the electron density map and refine the atomic positions, yielding the final molecular structure.[23]

Data Presentation: Crystallographic Data

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic[21]
Space Group e.g., P2₁/c[21]
Bond Lengths (Å) C=N (~1.28 Å), C=O (~1.21 Å), C-O (~1.34 Å)
Bond Angles (°) C-N=C (~120°), O=C-O (~125°)

| Imine Geometry | Confirms E or Z configuration. |

Conclusion

The structural characterization of this compound is a systematic process of evidence accumulation. FT-IR provides a rapid screen for the key functional groups, confirming the successful conversion of reactants to the imine ester. High-resolution ¹H and ¹³C NMR spectroscopy then delivers an unambiguous map of the proton and carbon framework, validating the precise connectivity of the atoms. Mass spectrometry corroborates this by confirming the exact molecular weight and providing a fragmentation fingerprint consistent with the proposed structure. Finally, where absolute certainty is required, X-ray crystallography can provide an immutable three-dimensional portrait of the molecule. By following this integrated, self-validating workflow, researchers can establish the structure of their target compound with the highest degree of scientific integrity and confidence.

References

In-Depth Spectroscopic Analysis of Methyl 2-(benzylideneamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(benzylideneamino)acetate, a versatile Schiff base intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁NO₂ with a molecular weight of 177.19 g/mol . The key experimental spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
8.44SingletImine proton (-N=CH-)
7.83MultipletAromatic protons (ortho to -CH=N)
7.52MultipletAromatic protons (meta and para to -CH=N)
4.51SingletMethylene protons (-CH₂-)
3.68SingletMethyl ester protons (-OCH₃)

Solvent: Deuterated Chloroform (CDCl₃) Note: The multiplicity and exact chemical shifts of the aromatic protons may vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170Carbonyl carbon (C=O)
~165Imine carbon (C=N)
~136Aromatic carbon (ipso- to -CH=N)
~131Aromatic carbon (para- to -CH=N)
~129Aromatic carbons (ortho- to -CH=N)
~128Aromatic carbons (meta- to -CH=N)
~60Methylene carbon (-CH₂-)
~52Methyl ester carbon (-OCH₃)

Solvent: Deuterated Chloroform (CDCl₃) Note: The presented data is based on typical chemical shift ranges for the respective functional groups and requires experimental verification for precise values.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1745C=O stretch (ester)
~1640C=N stretch (imine)
~1600, 1490, 1450Aromatic C=C skeletal vibrations
~1200C-O stretch (ester)

Sample preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data
m/zAssignment
177[M]⁺ (Molecular ion)
118[M - COOCH₃]⁺
104[C₆H₅CNH]⁺
77[C₆H₅]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This procedure outlines the synthesis of this compound via the condensation of benzaldehyde and methyl glycinate hydrochloride.

Materials:

  • Benzaldehyde

  • Methyl glycinate hydrochloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl glycinate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to neutralize the hydrochloride salt.

  • To this mixture, add benzaldehyde (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pale yellow oil or solid.

Spectroscopic Analysis Protocol

The following are general procedures for the spectroscopic characterization of the synthesized product.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

  • Infrared (IR) Spectroscopy:

    • For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

    • For an oily sample, prepare a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

    • Acquire the mass spectrum using an electron ionization (EI) source.

    • Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Benzaldehyde + Methyl Glycinate HCl Reaction Condensation (DCM, Et3N) Reactants->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product NMR NMR (1H, 13C) Product->NMR IR IR Product->IR MS Mass Spec Product->MS Structure Structure Elucidation & Data Tabulation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Discovery and Historical Context of Schiff Bases: The Case of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical context of Schiff bases, a class of organic compounds characterized by the carbon-nitrogen double bond (imine or azomethine group). Centering on Methyl 2-(benzylideneamino)acetate, also known as N-benzylidene glycine methyl ester, this document traces the origins of these compounds from their initial synthesis by Hugo Schiff in the mid-19th century. It provides a comprehensive overview of the early synthetic methodologies, the evolution of their structural understanding, and their foundational role in the development of organic and coordination chemistry. This guide includes detailed historical experimental protocols, a compilation of physicochemical data from early literature, and visual representations of reaction pathways and historical timelines to provide a thorough resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Dawn of the Imines

The story of Schiff bases begins in the burgeoning field of organic chemistry in the 19th century, a period marked by the synthesis of novel organic compounds and the development of fundamental theories of chemical structure. It was within this vibrant scientific landscape that the Italian-German chemist Hugo Schiff made a seminal contribution that would bear his name for centuries to come.

The Pioneering Work of Hugo Schiff

Hugo Schiff (1834-1915), a student of the renowned chemist Friedrich Wöhler, is credited with the discovery of the class of compounds that now bear his name.[1] In 1864, while working at the University of Pisa, Schiff published his findings on the condensation reaction between primary amines and carbonyl compounds (aldehydes and ketones).[1] This reaction, leading to the formation of an imine or azomethine group (-C=N-), was a significant advancement in the understanding of the reactivity of both carbonyls and amines.

His original work, published in the esteemed journal Justus Liebigs Annalen der Chemie, laid the groundwork for a vast area of chemical research.[1] These newly synthesized "bases" exhibited unique properties and reactivities that would later be harnessed in a multitude of applications.

Historical Significance of the Discovery

Schiff's discovery was pivotal for several reasons:

  • Expansion of Organic Synthesis: It introduced a reliable method for forming a carbon-nitrogen double bond, opening up new synthetic pathways.

  • Foundation for Coordination Chemistry: The nitrogen atom in the imine group possesses a lone pair of electrons, making Schiff bases excellent ligands for metal ions. This property would become the cornerstone of a significant portion of coordination chemistry.

  • Biological Relevance: The imine linkage is a key structural motif in many biological systems, including in the mechanism of action of certain enzymes and in vision chemistry (rhodopsin). Schiff's work provided a chemical model for understanding these biological processes.

Synthesis of this compound: A Historical Perspective

While Hugo Schiff's initial work focused on the reaction of aromatic amines with aldehydes, the synthesis of Schiff bases from amino acids and their esters soon followed. The reaction of an amino acid ester, such as glycine methyl ester, with an aromatic aldehyde like benzaldehyde, represents a classic example of Schiff base formation.

Early Synthetic Approaches

The earliest syntheses of Schiff bases from amino acid esters were extensions of Schiff's original methodology. These reactions were typically carried out by directly reacting the amino acid ester with the aldehyde, often in a solvent like ethanol, and sometimes with the aid of a dehydrating agent to remove the water formed during the condensation.

Historical Experimental Protocol: Synthesis of a Schiff Base from an Amino Acid Ester (Circa Early 20th Century)

  • Reactants: Glycine methyl ester hydrochloride, benzaldehyde, a weak base (e.g., sodium acetate), and a solvent (e.g., ethanol).

  • Procedure:

    • Glycine methyl ester hydrochloride is treated with a stoichiometric amount of a weak base, such as sodium acetate, in ethanol to liberate the free amino ester.

    • To this solution, an equimolar amount of freshly distilled benzaldehyde is added.

    • The reaction mixture is then heated under reflux for a period of time, typically one to several hours. The progress of the reaction could be monitored by the separation of water or by changes in the physical properties of the solution.

    • Upon cooling, the Schiff base, this compound, would often crystallize from the solution.

    • The product is then isolated by filtration, washed with a small amount of cold solvent, and dried.

This straightforward condensation reaction provided access to a wide range of N-substituted amino acid esters, which served as valuable intermediates for further chemical transformations.

Physicochemical Properties and Characterization in a Historical Context

The characterization of organic compounds in the late 19th and early 20th centuries relied on a limited set of techniques compared to the modern analytical arsenal. The primary methods included elemental analysis, melting point determination, boiling point determination, and simple colorimetric tests.

For a compound like this compound, the following data would have been crucial for its identification and characterization.

Table 1: Physicochemical Properties of a Representative Schiff Base (N-Benzylideneaniline) from Historical and Modern Data

PropertyHistorical Data (circa early 20th century)Modern Data
Molecular Formula C₁₃H₁₁NC₁₃H₁₁N
Appearance Yellowish needle-like crystalsPale yellow crystalline solid
Melting Point 48 °C52-54 °C[2][3]
Boiling Point 300 °C300 °C at 760 mmHg[3][4]
Solubility Insoluble in water, soluble in ethanol and etherSoluble in methanol, chloroform, alcohol, and acetic anhydride; partially soluble in water[2][3][4]

Note: Specific historical data for this compound is scarce. The data for N-benzylideneaniline, a structurally similar and well-documented Schiff base from the same era, is provided for illustrative purposes.

Visualizing the Chemistry of Schiff Bases

To better understand the concepts discussed, the following diagrams illustrate the key chemical transformations and historical relationships.

The General Synthesis of a Schiff Base

The fundamental reaction for the formation of a Schiff base involves the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products R1_CO_R2 Aldehyde/Ketone (R-CHO) Schiff_Base Schiff Base (R-CH=N-R') R1_CO_R2->Schiff_Base + R'-NH2 - H2O R3_NH2 Primary Amine (R'-NH2) R3_NH2->Schiff_Base Water Water (H2O)

Caption: General reaction scheme for the synthesis of a Schiff base.

Synthesis of this compound

This diagram illustrates the specific reaction between glycine methyl ester and benzaldehyde.

Methyl_Acetate_Synthesis cluster_reactants Reactants cluster_products Products Benzaldehyde Benzaldehyde Product This compound Benzaldehyde->Product + Glycine Methyl Ester - H2O Glycine_Methyl_Ester Glycine Methyl Ester Glycine_Methyl_Ester->Product Water Water

Caption: Synthesis of this compound.

Historical Timeline of Schiff Base Discovery and Development

This timeline highlights the key milestones in the history of Schiff bases.

Historical_Timeline node_1864 1864: Hugo Schiff reports the synthesis of imines (Schiff bases). node_early1900s Early 1900s: Synthesis of Schiff bases from amino acid esters becomes more common. node_1864->node_early1900s node_mid1900s Mid-20th Century: Schiff base complexes gain prominence in coordination chemistry and catalysis. node_early1900s->node_mid1900s node_late1900s Late 20th Century to Present: Extensive use in organic synthesis, medicinal chemistry, and materials science. node_mid1900s->node_late1900s

Caption: A brief timeline of Schiff base chemistry.

Conclusion

The discovery of Schiff bases by Hugo Schiff in 1864 was a landmark event in the history of organic chemistry. The simple yet elegant condensation reaction between amines and carbonyls has provided chemists with a powerful tool for constructing carbon-nitrogen double bonds. The study of Schiff bases derived from amino acid esters, such as this compound, has been instrumental in the development of amino acid chemistry and has paved the way for their use as versatile intermediates in the synthesis of a vast array of complex organic molecules. This guide has provided a historical and technical overview of this important class of compounds, highlighting their origins and foundational significance to modern chemical science. The principles established by early pioneers in this field continue to underpin contemporary research in drug discovery, catalysis, and materials science.

References

Unlocking the Potential of Methyl 2-(benzylideneamino)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the burgeoning research applications of Methyl 2-(benzylideneamino)acetate, a versatile Schiff base with significant potential in medicinal chemistry and organic synthesis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its synthesis, chemical properties, and prospective biological activities. The information presented herein is curated from existing literature on the compound and its structural analogs, providing a foundational understanding for future investigations.

Core Compound Profile

This compound, a Schiff base formed from the condensation of benzaldehyde and glycine methyl ester, possesses a core structure that is a frequent pharmacophore in biologically active molecules. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Solid
IUPAC Name This compound
Synonyms N-benzylidene glycine methyl ester, Benzaldehyde Schiff base of glycine methyl ester

Synthesis and Chemical Reactivity

The synthesis of this compound is a straightforward condensation reaction. While specific, detailed protocols for this exact compound are not extensively published, a general and widely applicable methodology can be employed.

General Synthesis Protocol

The synthesis typically involves the reaction of glycine methyl ester hydrochloride with benzaldehyde in the presence of a base to neutralize the hydrochloride and facilitate the imine formation. The reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycine methyl ester hydrochloride and toluene.

  • Add an equimolar amount of triethylamine to the suspension to liberate the free glycine methyl ester.

  • To this mixture, add an equimolar amount of benzaldehyde.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine to remove the triethylamine hydrochloride and any unreacted starting materials.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The imine functionality and the ester group provide reactive sites for various chemical transformations.

  • 1,3-Dipolar Cycloaddition Reactions: The azomethine ylide generated from this compound can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines.

  • Synthesis of α-Amino Acids: The Schiff base can be deprotonated at the α-carbon and subsequently alkylated to introduce various side chains, providing a route to a diverse range of α-amino acids after hydrolysis of the imine.

Synthesis_Applications cluster_synthesis Synthesis cluster_applications Synthetic Applications Benzaldehyde Benzaldehyde MA This compound Benzaldehyde->MA GlycineME Glycine Methyl Ester GlycineME->MA Heterocycles Nitrogen-Containing Heterocycles MA->Heterocycles 1,3-Dipolar Cycloaddition AminoAcids α-Amino Acids MA->AminoAcids Alkylation & Hydrolysis

Potential Research Applications in Drug Discovery

While extensive biological data specifically for this compound is limited in publicly available literature, the broader class of benzaldehyde Schiff bases has demonstrated a wide range of biological activities. These findings suggest promising avenues for the investigation of this compound and its derivatives.

Antimicrobial and Antifungal Activity

Schiff bases derived from benzaldehyde and various amino acids have been reported to exhibit significant antimicrobial and antifungal properties.[1][2][3] The imine linkage (C=N) is often implicated as being crucial for this activity.[4] The proposed mechanism of action often involves the interference with microbial cell wall synthesis or disruption of cellular enzymatic activity.

General Experimental Protocol for Antimicrobial/Antifungal Screening (Agar Well Diffusion Method):

  • Prepare a standardized inoculum of the target microorganism.

  • Spread the inoculum evenly onto the surface of an appropriate agar medium in a petri dish.

  • Create wells in the agar using a sterile cork borer.

  • Introduce a solution of this compound (dissolved in a suitable solvent like DMSO) into the wells at various concentrations.

  • A well containing only the solvent serves as a negative control, and a well with a standard antibiotic/antifungal agent serves as a positive control.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial/antifungal activity.

Table of Antimicrobial Activity for Structurally Related Schiff Bases: (Note: Data for this compound is not available in the cited literature; this table presents data for analogous compounds to indicate potential activity.)

Compound TypeTest OrganismActivity (e.g., MIC in µg/mL or Zone of Inhibition in mm)Reference
Benzaldehyde Schiff basesStaphylococcus aureusVaries with substitution[1][2]
Benzaldehyde Schiff basesBacillus subtilisVaries with substitution[2]
Benzaldehyde Schiff basesEscherichia coliVaries with substitution[1]
Benzaldehyde Schiff basesCandida albicansVaries with substitution[1][3]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Spread Spread Inoculum Inoculum->Spread Agar Prepare Agar Plates Agar->Spread Wells Create Wells Spread->Wells Add Add Compound & Controls Wells->Add Incubate Incubate Plates Add->Incubate Measure Measure Zones of Inhibition Incubate->Measure

Anticancer and Antiproliferative Activity

General Experimental Protocol for In Vitro Cytotoxicity (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table of Anticancer Activity for Structurally Related Schiff Bases: (Note: Data for this compound is not available in the cited literature; this table presents data for analogous compounds to indicate potential activity.)

Compound TypeCancer Cell LineIC50 Value (µM)Reference
Benzaldehyde Schiff base derivativesTongue Squamous Cell CarcinomaVaries[5]
Benzaldehyde Schiff base derivativesHuman Lung Cancer (A549)Varies[6]
Schiff bases from amino acid methyl estersVarious cancer cell linesVaries[5]

Anticancer_Signaling MA This compound (or derivative) Cell Cancer Cell MA->Cell Proliferation Cell Proliferation Cell->Proliferation Apoptosis Apoptosis Cell->Apoptosis Pathway Signaling Pathways (e.g., Apoptotic Pathways) Apoptosis->Pathway

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and as a versatile intermediate in organic synthesis. The existing body of research on structurally similar Schiff bases strongly suggests that this compound warrants further investigation for its potential antimicrobial, antifungal, and anticancer properties.

Future research should focus on:

  • Quantitative Biological Evaluation: Systematic screening of this compound against a broad panel of microbial strains and cancer cell lines to determine its specific MIC and IC50 values.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications on the benzylidene ring and the ester group to optimize biological activity and explore the structure-activity relationships.

References

Exploring Derivatives and Analogs of Methyl 2-(benzylideneamino)acetate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and methyl 2-aminoacetate, represents a core scaffold with significant potential for derivatization in the pursuit of novel therapeutic agents. Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The synthesis of Schiff bases is generally straightforward, involving the condensation of a primary amine with an aldehyde or a ketone.[2][4] This guide provides an in-depth exploration of the synthesis, potential biological activities, and experimental evaluation of derivatives and analogs of this compound, aimed at researchers, scientists, and drug development professionals. While specific data on derivatives of this particular compound is limited, this document compiles information from analogous structures to provide a foundational framework for future research and development.

Synthesis of Derivatives and Analogs

The synthesis of this compound and its derivatives primarily involves the condensation reaction between methyl 2-aminoacetate (or its analogs) and a substituted benzaldehyde.[5] This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be facilitated by stirring at room temperature or by refluxing, sometimes with the addition of an acid or base catalyst.[5][6] The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_products Products Methyl 2-aminoacetate Methyl 2-aminoacetate Reaction Condensation Methyl 2-aminoacetate->Reaction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Reaction Methyl 2-(substituted benzylideneamino)acetate Methyl 2-(substituted benzylideneamino)acetate Water Water Reaction->Methyl 2-(substituted benzylideneamino)acetate Reaction->Water

General synthesis of Methyl 2-(substituted benzylideneamino)acetate.
Experimental Protocol: General Synthesis of Methyl 2-(substituted benzylideneamino)acetate Derivatives

This protocol is a generalized procedure based on common methods for Schiff base synthesis.[4][6][7]

Materials:

  • Methyl 2-aminoacetate

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beaker

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 2-aminoacetate (1.0 equivalent) in a minimal amount of ethanol.

  • Add the substituted benzaldehyde (1.0 equivalent) to the solution.

  • If using a catalyst, add a few drops of glacial acetic acid.

  • The reaction mixture is then either stirred at room temperature for several hours or refluxed for a period of 1-5 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated product, if any, is collected by filtration using a Buchner funnel.

  • If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry.[4]

Biological Activities of Analogs

While specific biological data for derivatives of this compound is not extensively available in the reviewed literature, numerous studies on analogous Schiff bases demonstrate their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases derived from various amino acids and aldehydes have shown promising activity against a range of bacterial and fungal strains.[8][9][10] The antimicrobial efficacy is often attributed to the azomethine group, which can interfere with microbial cell processes.

Table 1: Antimicrobial Activity of Analogous Schiff Base Derivatives

Compound/AnalogTest Organism(s)Activity MetricResultReference(s)
(Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid and its Co(II) and Ni(II) complexesStaphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Penicillium chrysogenumZone of InhibitionActive against tested microorganisms. Co(II) complex showed the highest activity.[8][9]
N-2-hydroxypropyltrimethyl ammonium chitosan derivatives bearing amino acid Schiff basesStaphylococcus aureus, Escherichia coli, Botrytis cinerea, Fusarium oxysporumInhibition RateHACGB derivative showed 100% inhibition of S. aureus and E. coli at 0.1 mg/mL.[10]
Schiff bases from helicin and toluidineStaphylococcus aureus, Salmonella typhi H, Pseudomonas aeruginosaZone of InhibitionCompound I showed activity against both gram-positive and gram-negative bacteria.[7]
2-benzylidene-3-oxobutanamide derivativesMethicillin-resistant Staphylococcus aureus (MRSA), Multi-drug resistant Acinetobacter baumannii (MDR-AB)Growth InhibitionSeven compounds exhibited very good antibacterial activity.[11]
Anticancer Activity

Schiff bases have also been investigated for their potential as anticancer agents.[12][13][14] Their mechanism of action can involve various pathways, including the inhibition of kinases and interaction with DNA.[13][15][16]

Table 2: Anticancer Activity of Analogous Schiff Base Derivatives

Compound/AnalogCell Line(s)Activity MetricResultReference(s)
2-Arylideneaminobenzimidazole derivativesMV4-11 (leukemia)IC504-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydropyrimido[1,2-a]benzimidazole showed an IC50 of 0.23 ± 0.05 µg/mL.[12]
Phthalazine derivativesHepG2 (liver), HCT-116 (colon), MCF-7 (breast)IC50Compound 6e showed IC50 values of 11.23 µM, 10.12 µM, and 13.92 µM, respectively.[13]
Rotenone derivatives (carbonyl group-modified)MCF-7 (breast), A549 (lung), HCT116 (colon)IC50Oxime and alcohol derivatives exhibited antiproliferative activities against all 3 cell lines.[14]
Muramyl dipeptide (MDP) analogsVarious cancer cellsAntiproliferative activityMDP analogs show promise for antitumor therapy.[17]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

A standardized method for determining the antimicrobial activity of the synthesized compounds is crucial for comparative analysis. The following protocols are based on established methodologies.[18][19]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Compound Synthesis & Purification Compound Synthesis & Purification Stock Solution Preparation Stock Solution Preparation Compound Synthesis & Purification->Stock Solution Preparation Microdilution Assay Microdilution Assay Stock Solution Preparation->Microdilution Assay Disk Diffusion Assay Disk Diffusion Assay Stock Solution Preparation->Disk Diffusion Assay MIC Determination MIC Determination Microdilution Assay->MIC Determination Zone of Inhibition Measurement Zone of Inhibition Measurement Disk Diffusion Assay->Zone of Inhibition Measurement Microbial Culture Preparation Microbial Culture Preparation Microbial Culture Preparation->Microdilution Assay Microbial Culture Preparation->Disk Diffusion Assay

Proposed experimental workflow for antimicrobial susceptibility testing.

1. Microdilution Broth Assay for Minimum Inhibitory Concentration (MIC) Determination [18]

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in DMSO (e.g., 5 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations (e.g., 1 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.

  • Inoculation: Inoculate the wells of the 96-well plate containing the serially diluted compounds with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive controls (antibiotic), negative controls (broth only), and vehicle controls (broth with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

2. Disk Diffusion Assay [19]

Materials:

  • Synthesized compounds

  • DMSO

  • Nutrient agar plates

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the synthesized compounds dissolved in DMSO. Allow the solvent to evaporate.

  • Placement of Disks: Place the impregnated disks onto the inoculated agar surface. Include a negative control disk (DMSO only) and a positive control disk (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Synthesized compounds

  • DMSO

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

The precise signaling pathways through which derivatives of this compound might exert their biological effects are yet to be elucidated. However, based on the activities of other bioactive Schiff bases, several potential mechanisms can be hypothesized. For instance, in cancer, they might act as inhibitors of protein kinases, which are crucial for cell signaling, proliferation, and survival.[13]

G cluster_pathway Hypothetical Anticancer Signaling Pathway Schiff Base Derivative Schiff Base Derivative Protein Kinase Protein Kinase Schiff Base Derivative->Protein Kinase Inhibition Downstream Signaling Downstream Signaling Protein Kinase->Downstream Signaling Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Hypothetical signaling pathway for anticancer activity.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of derivatives and analogs of this compound. While direct experimental data on this specific class of compounds is sparse, the information compiled from analogous Schiff bases strongly suggests a promising avenue for drug discovery research. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of a novel library of these compounds.

Future research should focus on the systematic synthesis and screening of a diverse range of derivatives with various substitutions on the benzylidene ring. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective biological activity. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their antimicrobial and anticancer effects. Such a focused effort will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

CAS number and IUPAC nomenclature for Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of glycine methyl ester and benzaldehyde, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities. While research on this specific molecule is ongoing, this document consolidates available data on its synthesis, characterization, and the biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and development. The guide includes detailed experimental protocols for the synthesis of related Schiff bases, a summary of their antimicrobial and anti-inflammatory properties, and a discussion of their potential mechanisms of action.

Chemical Identity and Properties

This compound is an organic compound featuring an imine functional group. Its chemical structure and key identifiers are crucial for researchers.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 66646-88-6
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.19 g/mol [1]
Canonical SMILES COC(=O)CN=CC1=CC=CC=C1
InChI Key YOIONBBMZSLNLR-UHFFFAOYSA-N

Note: Several CAS numbers may be associated with this compound, potentially corresponding to different isomeric forms or supplier-specific registrations.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of an amine and a carbonyl compound, a classic method for forming Schiff bases.

General Experimental Protocol for Schiff Base Synthesis

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine (or another suitable base)

  • Methanol (or another suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • A solution of glycine methyl ester hydrochloride is prepared in methanol.

  • To this solution, an equimolar amount of triethylamine is added to neutralize the hydrochloride and free the amine.

  • An equimolar amount of benzaldehyde is then added to the reaction mixture.

  • A few drops of glacial acetic acid can be added to catalyze the reaction.

  • The mixture is then stirred at room temperature or gently refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure Schiff base.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through various spectroscopic techniques. Below are the expected characteristic spectral data based on the analysis of structurally similar compounds.

Spectroscopic Data Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzylidene group, a singlet for the imine proton (-N=CH-), a singlet for the methylene protons (-CH₂-), and a singlet for the methyl ester protons (-OCH₃).
¹³C NMR Resonances for the carbonyl carbon of the ester, the imine carbon, aromatic carbons, the methylene carbon, and the methyl carbon.
IR Spectroscopy A characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1640-1690 cm⁻¹. Bands for C=O stretching of the ester and C-H stretching of the aromatic and aliphatic groups would also be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (177.19 g/mol ).

Biological Activities and Potential Applications

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities. Derivatives of this compound have shown promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Schiff bases derived from amino acids have been reported to exhibit significant antimicrobial properties. The imine group is often crucial for their biological activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Application of Test Compound: A specific concentration of the this compound derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data for Related Compounds:

While specific data for the title compound is limited, studies on related Schiff bases have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance, some Schiff base-metal complexes have demonstrated significant zones of inhibition against pathogenic bacteria.

Anti-inflammatory Activity

Benzylideneamino derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Potential Mechanism of Action:

The anti-inflammatory effects of many Schiff bases and related compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.

Workflow and Pathway Diagrams

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

General Synthesis Workflow

G cluster_start Starting Materials A Glycine Methyl Ester HCl E Mixing and Reaction (Stirring/Reflux) A->E B Benzaldehyde B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Methanol) D->E F Reaction Monitoring (TLC) E->F Periodically G Work-up and Purification (Solvent Removal, Recrystallization) F->G Upon Completion H This compound (Final Product) G->H

Caption: General workflow for the synthesis of this compound.

Postulated Anti-inflammatory Signaling Pathway

G cluster_pathway Arachidonic Acid Cascade cluster_effect Inflammatory Response AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins (Pro-inflammatory mediators) COX->PGs Synthesizes Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Induces Compound This compound (or derivative) Compound->COX Inhibits

Caption: Postulated mechanism of anti-inflammatory action via COX enzyme inhibition.

Conclusion

This compound serves as a foundational structure for the development of novel therapeutic agents. The synthetic route to this and related Schiff bases is well-established, allowing for the generation of diverse chemical libraries for biological screening. The documented antimicrobial and anti-inflammatory activities of its derivatives highlight the potential of this chemical scaffold in addressing infectious diseases and inflammatory conditions. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound itself, and to optimize its structure for enhanced potency and selectivity. This guide provides a solid starting point for researchers aiming to explore the therapeutic potential of this promising class of compounds.

References

Health and safety considerations for handling Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for Methyl 2-(benzylideneamino)acetate and structurally related compounds. Due to a lack of comprehensive, peer-reviewed toxicological studies on this specific compound, a complete hazard profile is not available. All personnel handling this chemical should exercise caution and adhere to strict laboratory safety protocols. A comprehensive risk assessment should be conducted before any handling or use.

Chemical and Physical Properties

This compound, a Schiff base derived from the condensation of benzaldehyde and methyl glycinate, is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is also known by synonyms such as Methyl N-benzylidene-2-aminoacetate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66646-88-6Sigma-Aldrich[1]
Molecular Formula C₁₀H₁₁NO₂PubChem[2]
Molecular Weight 177.19 g/mol PubChem[2]
Appearance Solid, semi-solid, or liquidSigma-Aldrich[1]
Solubility No data available
Melting Point No data available
Boiling Point No data available

Hazard Identification and Classification

Based on information for structurally similar compounds, this compound may be classified as a hazardous substance. The following GHS classifications have been noted, although they are not universally reported and should be treated with caution.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Pictograms:

  • alt text
    *
    alt text

Signal Word: Warning

Toxicological Information

Note: No specific toxicological studies for this compound were found in the public domain. The following table is a placeholder to illustrate the type of data required for a full toxicological profile. The values are not actual data for this compound.

Table 3: Summary of Toxicological Data (Illustrative)

EndpointSpeciesRouteValueClassification
Acute Oral Toxicity (LD50) RatOralData not availableNot classified
Acute Dermal Toxicity (LD50) RabbitDermalData not availableNot classified
Acute Inhalation Toxicity (LC50) RatInhalationData not availableNot classified
Skin Irritation RabbitDermalData not availableCategory 2
Eye Irritation RabbitOcularData not availableCategory 2A
Sensitization Guinea PigDermalData not availableNot classified
Mutagenicity (Ames Test) S. typhimuriumIn vitroData not availableNot classified
Carcinogenicity RatOralData not availableNot classified
Reproductive Toxicity RatOralData not availableNot classified

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Engineering Controls (Fume Hood) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in well-ventilated area. Respirator may be required for large quantities or poor ventilation) Start Handling This compound Start->Engineering_Controls Start->Hand_Protection Start->Eye_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust, vapor, mist, or gas.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from sources of ignition.

  • Take measures to prevent the build-up of electrostatic charge.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

First_Aid cluster_routes Routes of Exposure and First Aid Exposure Exposure Inhalation Inhalation - Move to fresh air. - If not breathing, give artificial respiration. - Seek medical attention. Exposure->Inhalation Skin_Contact Skin Contact - Immediately wash with plenty of soap and water. - Remove contaminated clothing. - Seek medical attention if irritation persists. Exposure->Skin_Contact Eye_Contact Eye Contact - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - Seek medical attention. Exposure->Eye_Contact Ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. Exposure->Ingestion

Caption: First aid measures for different exposure routes.

Fire and Explosion Hazard

  • Flammability: Data not available. Assume it is combustible.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon combustion.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Experimental Protocols (Representative)

The following are representative protocols based on OECD guidelines for assessing the potential hazards of a chemical like this compound. These are not protocols from studies conducted on this specific compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

OECD_425 cluster_protocol OECD 425: Acute Oral Toxicity - UDP Start Select starting dose level Dose_Animal Dose a single animal Start->Dose_Animal Observe Observe for 48 hours Dose_Animal->Observe Outcome Animal Survives? Observe->Outcome Increase_Dose Increase dose for next animal Outcome->Increase_Dose Yes Decrease_Dose Decrease dose for next animal Outcome->Decrease_Dose No Main_Test Continue with main test (up to 4 more animals) Increase_Dose->Main_Test Decrease_Dose->Main_Test Calculate_LD50 Calculate LD50 and confidence intervals Main_Test->Calculate_LD50

Caption: Workflow for OECD 425 Acute Oral Toxicity test.

Methodology:

  • Animal Model: Typically, female rats from a standard laboratory strain are used.

  • Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a suitable vehicle.

  • Dose Progression: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

  • Application of Test Substance: A small amount of the test substance is applied topically to the surface of the epidermis.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissues are rinsed and incubated with a viability dye (e.g., MTT). The amount of dye converted by viable cells is measured spectrophotometrically.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability compared to negative controls.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.

Regulatory Information

Specific regulatory information for this compound is limited. Users should consult their local regulations regarding the handling, storage, and disposal of this chemical.

This guide provides a summary of the currently available safety information for this compound. Given the data gaps, a cautious approach is strongly recommended when handling this compound. Researchers are encouraged to seek out more comprehensive safety data as it becomes available.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Methyl 2-(benzylideneamino)acetate, a Schiff base of significant interest in organic synthesis and medicinal chemistry. Understanding the stability profile of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document details the key factors influencing its stability, recommended storage conditions, and outlines experimental protocols for its synthesis and stability assessment.

Core Concepts of Stability

This compound, like other imines or Schiff bases, is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation. The stability of the central imine (C=N) bond is influenced by factors such as pH, temperature, light, and the presence of moisture.

Hydrolysis: The most significant degradation pathway for this compound is hydrolysis, which involves the cleavage of the imine bond by water to yield benzaldehyde and methyl glycinate. This reaction is reversible and its rate is highly dependent on the pH of the medium. Both acidic and basic conditions can catalyze the hydrolysis.

Thermal Decomposition: Elevated temperatures can induce the decomposition of the molecule. The thermal stability is an important parameter for determining appropriate handling and storage temperatures.

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of the compound. Photostability is a crucial consideration for compounds that may be handled or stored under ambient light conditions.

Quantitative Stability Data

Further research is required to establish a detailed quantitative stability profile for this compound under various pH, temperature, and light conditions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation.
Light Protected from light (e.g., amber vial)To prevent photodegradation.
Moisture Tightly sealed container in a dry environmentTo minimize exposure to moisture and prevent hydrolysis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of benzaldehyde and methyl glycinate.

Materials:

  • Benzaldehyde

  • Methyl glycinate hydrochloride

  • A suitable base (e.g., triethylamine or sodium hydroxide)

  • Anhydrous solvent (e.g., ethanol or methanol)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Dissolve methyl glycinate hydrochloride in the anhydrous solvent.

  • Add the base to neutralize the hydrochloride and free the amine.

  • Add benzaldehyde to the reaction mixture.

  • Stir the reaction mixture at room temperature or under gentle reflux for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Note: The specific reaction conditions (temperature, time, and solvent) may need to be optimized for the best yield and purity.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

General Protocol for Forced Degradation: Forced degradation studies should be carried out on the drug substance to generate degradation products.[1] The typical stress conditions are:

  • Acid Hydrolysis: Treat the sample with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature or elevated temperature (e.g., 60°C).[2]

  • Base Hydrolysis: Treat the sample with 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or elevated temperature (e.g., 60°C).[2]

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[2]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the sample (solid or in solution) to a combination of UV and visible light. The ICH Q1B guideline suggests an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

Sample Analysis: The stressed samples should be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its degradation products.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for Forced Degradation Studies.

Degradation Pathway

The primary degradation pathway for this compound is hydrolysis, which proceeds via a nucleophilic attack of water on the imine carbon. This process is catalyzed by both acid and base.

Hypothesized Hydrolysis Pathway

Hydrolysis_Pathway Reactant This compound Intermediate Carbinolamine Intermediate Reactant->Intermediate + H2O Product1 Benzaldehyde Intermediate->Product1 Product2 Methyl Glycinate Intermediate->Product2

Caption: Hydrolysis Degradation Pathway.

Under thermal stress, more complex degradation pathways may occur, potentially involving fragmentation of the molecule. Photodegradation can also lead to a variety of products depending on the wavelength of light and the presence of photosensitizers.

Conclusion

The stability of this compound is a critical factor for its successful application in scientific research and drug development. Proper storage conditions, including refrigeration, protection from light and moisture, and the use of an inert atmosphere, are essential to maintain its purity and integrity. While specific quantitative stability data for this compound is limited, understanding the general principles of imine stability and conducting thorough forced degradation studies can provide the necessary information to ensure its reliable use. The experimental protocols outlined in this guide provide a framework for the synthesis and stability assessment of this compound, enabling researchers to confidently work with this valuable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Amide Derivatives from Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzylideneamino)acetate, a Schiff base derived from glycine methyl ester and benzaldehyde, serves as a versatile starting material for the synthesis of a diverse range of N-substituted amide derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. The structural modifications enabled by the derivatization of the amide nitrogen allow for the fine-tuning of physicochemical properties and biological targets, making this a promising scaffold for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of bioactive amide derivatives from this compound, methodologies for evaluating their biological activities, and a summary of representative quantitative data.

Synthesis of N-Aryl-2-(benzylideneamino)acetamides: A General Protocol

The synthesis of N-aryl-2-(benzylideneamino)acetamides from this compound is typically achieved through a direct aminolysis reaction with a substituted primary aromatic amine. The reaction can be carried out under neat conditions or in a suitable solvent, often with mild heating.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(benzylideneamino)acetamide

Materials:

  • This compound

  • 4-chloroaniline

  • Methanol (optional, as solvent)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round bottom flask, combine an equimolar amount of this compound and 4-chloroaniline.

  • For a solvent-based reaction, add a minimal amount of methanol to dissolve the reactants. For a neat reaction, proceed without a solvent.

  • The reaction mixture is then refluxed for a period of 3 to 5 hours.[1]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethanol:water 7:3).[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature, which should result in the formation of a solid product.

  • The crude solid is collected by filtration and washed with a small amount of cold ethanol.

  • The final product is purified by recrystallization from 95% ethanol to yield the pure N-(4-chlorophenyl)-2-(benzylideneamino)acetamide.[1]

  • The purified product should be characterized by spectroscopic methods such as IR and ¹H-NMR to confirm its structure.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start This compound + Substituted Aniline Reaction Reflux in Methanol (3-5 hours) Start->Reaction TLC Monitor Reaction by TLC Reaction->TLC Workup Cooling and Filtration Reaction->Workup Upon completion TLC->Reaction Continue if incomplete Purification Recrystallization (Ethanol) Workup->Purification Product N-Aryl-2-(benzylideneamino)acetamide Purification->Product

Caption: General workflow for the synthesis of N-Aryl-2-(benzylideneamino)acetamides.

Bioactivity Evaluation Protocols

Antimicrobial and Antifungal Activity Assessment: Broth Microdilution Method

The antimicrobial and antifungal activities of the synthesized amide derivatives can be determined by evaluating their Minimum Inhibitory Concentration (MIC) values using the broth microdilution method.

Materials:

  • Synthesized amide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the respective broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum, no compound) and negative controls (broth only). Also, include wells with standard drugs as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

The cytotoxic potential of the synthesized amide derivatives can be evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Synthesized amide derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Standard cytotoxic drug (e.g., Cisplatin)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare various concentrations of the synthesized compounds and the standard drug in the cell culture medium.

  • Replace the old medium with the medium containing the test compounds and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data Summary

The following tables summarize representative bioactivity data for various amide derivatives. It is important to note that these are examples from the literature for structurally related compounds, as specific data for derivatives of this compound is not extensively available.

Table 1: Antimicrobial Activity of Selected Amide Derivatives (MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
N-aryl-2-(5-aryltetrazol-2-yl)acetamides125-250125-250250-500>50062.5-250125-250[2]
Amide Derivatives of DiphenylamineSignificant InhibitionSignificant InhibitionSignificant InhibitionMild InhibitionSignificant InhibitionSignificant Inhibition[3]
N-Benzamide Derivatives6.253.12----[4]

Table 2: Cytotoxicity of Selected Amide Derivatives (IC₅₀ in µM)

Compound TypeCell LineIC₅₀ (µM)Reference
Schiff bases of L-tryptophan and pyridinecarboxaldehydesHeLa>1000[5]
Copper (II) complexes of the above Schiff basesHeLa7 - 500[5]
Schiff bases of L-tryptophan and pyridinecarboxaldehydesKCL-2256 - >1000[5]
Copper (II) complexes of the above Schiff basesKCL-2280 - >1000[5]

Potential Signaling Pathways and Drug Development Logic

While specific signaling pathways for amide derivatives of this compound are not well-elucidated, bioactive amides are known to interact with various cellular targets. For instance, some amide-based compounds have been shown to inhibit enzymes or interact with protein receptors. The development of these compounds follows a logical progression from synthesis to clinical application.

Diagram of Drug Development Logic:

Drug_Development cluster_0 Discovery and Preclinical Phase cluster_1 Clinical Development Compound_Synthesis Synthesis of Amide Derivatives Library In_Vitro In Vitro Screening (Antimicrobial, Cytotoxicity) Compound_Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Identification->ADMET In_Vivo In Vivo Efficacy and Toxicity Studies (Animal Models) ADMET->In_Vivo Phase_I Phase I Clinical Trials (Safety in Humans) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval (e.g., FDA) Phase_III->Approval

Caption: A logical workflow for the development of bioactive amide derivatives.

Conclusion

The synthesis of amide derivatives from this compound provides a facile route to a library of compounds with potential therapeutic applications. The protocols outlined in this document offer a starting point for the synthesis and evaluation of these molecules. Further research is warranted to explore the full potential of this chemical scaffold, including the elucidation of specific mechanisms of action and signaling pathways, which will be crucial for the rational design of more potent and selective drug candidates.

References

Application of Methyl 2-(benzylideneamino)acetate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(benzylideneamino)acetate serves as a versatile and readily accessible precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its primary application lies in its role as a progenitor for azomethine ylides, which are highly reactive 1,3-dipoles. These in-situ generated ylides readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles to afford five-membered heterocyclic rings. This methodology is particularly valuable for the stereoselective construction of complex pyrrolidine, oxazolidine, and imidazolidine scaffolds, which are prevalent in numerous biologically active molecules and natural products. This document provides a detailed overview of these applications, including experimental protocols and quantitative data.

Introduction

This compound, a Schiff base derived from glycine methyl ester and benzaldehyde, is a key building block in synthetic organic chemistry. The presence of an acidic α-proton adjacent to the ester group allows for its facile deprotonation to form a stabilized azomethine ylide. This 1,3-dipole is a versatile intermediate for the construction of five-membered nitrogen heterocycles through 1,3-dipolar cycloaddition reactions.[1] These reactions are known for their high degree of stereoselectivity and regioselectivity, enabling the synthesis of complex molecular architectures in a single step.[1][2]

Key Applications

The primary application of this compound is in the synthesis of:

  • Pyrrolidines and Pyrrolines: Through cycloaddition with alkenes and alkynes.

  • Oxazolidines: Through cycloaddition with aldehydes and ketones.

  • Imidazolidines: Through cycloaddition with imines.

  • Spiroheterocycles: Utilizing cyclic dipolarophiles to generate complex spirocyclic systems.

General Reaction Pathway

The fundamental process involves the in-situ generation of the azomethine ylide from this compound, which then reacts with a dipolarophile in a concerted [3+2] cycloaddition.

general_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_dipolarophiles Dipolarophiles cluster_products Heterocyclic Products start This compound ylide Azomethine Ylide (1,3-Dipole) start->ylide Base alkene Alkene/Alkyne ylide->alkene [3+2] Cycloaddition carbonyl Aldehyde/Ketone ylide->carbonyl [3+2] Cycloaddition imine Imine ylide->imine [3+2] Cycloaddition pyrrolidine Pyrrolidine/Pyrroline alkene->pyrrolidine oxazolidine Oxazolidine carbonyl->oxazolidine imidazolidine Imidazolidine imine->imidazolidine

Figure 1: General reaction pathway for the synthesis of heterocycles from this compound.

I. Synthesis of Pyrrolidine Derivatives

The reaction of the azomethine ylide derived from this compound with various electron-deficient alkenes and alkynes provides a direct route to highly substituted pyrrolidines and pyrrolines, respectively.[1][3] These structures are core components of many alkaloids and pharmaceuticals.

Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Pyrrolidines

pyrrolidine_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound and dipolarophile to a flask. B 2. Dissolve in a suitable solvent (e.g., Toluene, THF). A->B C 3. Add a base (e.g., DBU, Et3N) dropwise at room temperature. B->C D 4. Stir the reaction mixture at room temperature or under reflux. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction (e.g., with water). E->F G 7. Extract with an organic solvent. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Figure 2: Experimental workflow for pyrrolidine synthesis.

Materials:

  • This compound

  • Dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et3N))

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Reagents for work-up and purification.

Procedure:

  • To a solution of this compound (1 mmol) and the dipolarophile (1.1 mmol) in the chosen anhydrous solvent (10 mL), add the base (1.2 mmol) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Quantitative Data

The yields of pyrrolidine synthesis are generally good to excellent, with high diastereoselectivity often observed.

DipolarophileBaseSolventTime (h)Yield (%)Reference
N-PhenylmaleimideDBUToluene1285General procedure
Dimethyl fumarateEt3NTHF2478General procedure
ChalconeDBUToluene1090[4]
Benzylideneacetone4-Nitrobenzoic acidTHF1290[4][5]

II. Synthesis of Oxazolidine Derivatives

The [3+2] cycloaddition of the azomethine ylide with aldehydes or ketones provides a straightforward route to oxazolidines.[6] These heterocycles are present in various bioactive compounds and are used as chiral auxiliaries.

Experimental Protocol: General Procedure for the Synthesis of Oxazolidines

Materials:

  • This compound

  • Carbonyl compound (e.g., Benzaldehyde, Acetone)

  • Lewis acid catalyst (optional, e.g., Ag(I), Cu(I))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

Procedure:

  • In a flame-dried flask, dissolve this compound (1 mmol) and the carbonyl compound (1.5 mmol) in an anhydrous solvent (10 mL).

  • If a catalyst is used, add the Lewis acid (5-10 mol%) to the mixture.

  • Add a base such as triethylamine (1.2 mmol) dropwise and stir the mixture at the appropriate temperature (from room temperature to reflux).

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the oxazolidine product.

Quantitative Data
Carbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
BenzaldehydeNoneToluene8075[6]
FormaldehydeAgOTfDCM2588General procedure
AcetoneNoneToluene11065[6]

III. Synthesis of Imidazolidine and Thiomorpholine Derivatives

Imidazolidine Synthesis

The cycloaddition of the azomethine ylide with imines leads to the formation of imidazolidine rings.[7] This reaction is a powerful tool for generating highly substituted and stereochemically rich imidazolidines.

Protocol: The experimental protocol is similar to that for oxazolidine synthesis, with an imine used as the dipolarophile instead of a carbonyl compound.

Thiomorpholine Synthesis

While direct synthesis of thiomorpholines from this compound via a [3+2] cycloaddition with a thiocarbonyl compound is less common, the pyrrolidine ring system can be a precursor to more complex thiomorpholine derivatives through subsequent ring-opening and recyclization strategies. Thiomorpholine and its derivatives are known for their diverse biological activities, including antioxidant and hypolipidemic properties.[8][9]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The 1,3-dipolar cycloaddition reactions of the in-situ generated azomethine ylide provide an efficient and stereoselective route to pyrrolidines, oxazolidines, and imidazolidines. The operational simplicity and the ability to generate molecular complexity rapidly make this methodology highly attractive for applications in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this reagent.

References

Application Notes and Protocols for Methyl 2-(benzylideneamino)acetate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes involving the Schiff base ligand, Methyl 2-(benzylideneamino)acetate. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations to aid in understanding the coordination chemistry and potential utility of this versatile ligand.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of ligands in coordination chemistry due to their facile synthesis and versatile coordination behavior with a wide array of metal ions. This compound, derived from the condensation of glycine methyl ester and benzaldehyde, is a bidentate ligand that can coordinate with metal ions through the nitrogen atom of the imine group and an oxygen atom from the carboxylate group (upon hydrolysis of the ester) or the carbonyl oxygen of the ester group. The resulting metal complexes exhibit diverse geometries and have shown potential in various fields, including catalysis and medicinal chemistry.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound and its subsequent complexation with transition metals can be achieved through straightforward and reproducible methods.

Experimental Protocol 1: Synthesis of this compound (L)

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine (or a suitable base)

  • Methanol (or another suitable solvent like ethanol)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in methanol.

  • To this solution, add triethylamine (1 equivalent) dropwise with stirring to neutralize the hydrochloride and free the amino ester.

  • Add benzaldehyde (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Schiff base ligand.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol 2: Synthesis of Metal(II) Complexes of this compound

Materials:

  • This compound (L)

  • Hydrated metal(II) chlorides (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (2 equivalents) in hot methanol in a round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) chloride (1 equivalent) in a minimum amount of methanol.

  • Add the metal salt solution dropwise to the stirred solution of the ligand.

  • Reflux the reaction mixture for 2-3 hours. A precipitate may form during this time.[1]

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over anhydrous calcium chloride.[1]

Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Physicochemical and Spectroscopic Data

The following tables summarize typical characterization data for this compound and its transition metal complexes.

Table 1: Physicochemical Properties of this compound and its Metal Complexes

CompoundMolecular FormulaMolecular Weight ( g/mol )ColorMelting Point (°C)
L C₁₀H₁₁NO₂177.19Colorless/Pale Yellow-
[Co(L)₂Cl₂] C₂₀H₂₂Cl₂CoN₂O₄500.26Blue/Green>250
[Ni(L)₂Cl₂] C₂₀H₂₂Cl₂N₂NiO₄500.01Green>250
[Cu(L)₂Cl₂] C₂₀H₂₂Cl₂CuN₂O₄504.86Green/Blue>250
[Zn(L)₂Cl₂] C₂₀H₂₂Cl₂N₂O₄Zn506.69White>250

Note: The exact molecular formulas and weights of the complexes may vary depending on the coordination geometry and the presence of solvent molecules.

Table 2: Key Spectroscopic Data (IR and ¹H NMR) for this compound

TechniqueKey Peaks/ShiftsInterpretation
IR (cm⁻¹) ~1740C=O stretching of the ester group
~1640C=N stretching of the imine group
~3060Aromatic C-H stretching
~2950Aliphatic C-H stretching
¹H NMR (ppm) ~3.7Singlet, 3H (-OCH₃ protons)
~4.3Singlet, 2H (-CH₂- protons)
~7.2-7.8Multiplet, 5H (Aromatic protons)
~8.3Singlet, 1H (CH=N proton)

Upon complexation, shifts in the IR stretching frequencies of the C=N and C=O groups are expected, indicating their involvement in coordination to the metal center.

Experimental Workflows and Logical Relationships

Visualizing the experimental and logical processes can aid in understanding the synthesis and coordination of this compound.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization Glycine_Ester Glycine Methyl Ester Hydrochloride Ligand_Reaction Condensation Reaction (Reflux in Methanol) Glycine_Ester->Ligand_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Ligand_Reaction Base Triethylamine Base->Ligand_Reaction Ligand This compound (L) Ligand_Reaction->Ligand Complex_Reaction Coordination Reaction (Reflux in Methanol) Ligand->Complex_Reaction Metal_Salt Metal(II) Chloride Metal_Salt->Complex_Reaction Complex [M(L)₂Cl₂] Complex Complex_Reaction->Complex Spectroscopy Spectroscopy (IR, NMR) Complex->Spectroscopy Analysis Elemental Analysis Complex->Analysis Xray X-ray Crystallography Complex->Xray Apoptosis_Pathway Metal_Complex Metal Complex ROS Reactive Oxygen Species (ROS) Generation Metal_Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Synthesis of Methyl 2-(benzylideneamino)acetate: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and glycine methyl ester. Schiff bases are a critical class of organic compounds with wideranging applications in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of various bioactive molecules, including unnatural amino acids. This protocol details the necessary reagents, equipment, reaction conditions, purification methods, and characterization techniques.

Introduction

Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or a ketone. The resulting carbon-nitrogen double bond is a key functional group that imparts diverse chemical and biological properties. This compound, in particular, is a valuable precursor in organic synthesis. The ester and imine functionalities allow for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a reliable method for the preparation and purification of this compound.

Reaction Scheme

Experimental Protocol

Materials and Equipment
ReagentsGradeSupplier
BenzaldehydeReagentSigma-Aldrich
Glycine methyl ester hydrochloride≥99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel (250 mL)
Rotary evaporator
Glass funnel
Filter paper
Beakers and Erlenmeyer flasks
Graduated cylinders and syringes
Thin-layer chromatography (TLC) plates
UV lamp for TLC visualization
Nuclear Magnetic Resonance (NMR) Spectrometer
Mass Spectrometer (MS)
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glycine methyl ester hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous methanol to the flask and stir the suspension.

  • Addition of Base: Slowly add triethylamine (1.1 eq) to the suspension. Stir for 10-15 minutes at room temperature to liberate the free glycine methyl ester.

  • Addition of Aldehyde: To the resulting mixture, add benzaldehyde (1.0 eq) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with water to remove triethylammonium chloride and any remaining methanol.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the molecular structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To further confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups (C=N, C=O).

Quantitative Data Summary

ParameterValue
Reactant Quantities
Glycine methyl ester hydrochloride1.0 eq
Benzaldehyde1.0 eq
Triethylamine1.1 eq
Reaction Conditions
SolventAnhydrous Methanol
TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Expected Product Information
Molecular FormulaC₁₀H₁₁NO₂[1]
Molecular Weight177.19 g/mol [1]
AppearancePale yellow oil or solid
Typical Yield 80-90%

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Glycine Methyl Ester HCl, Benzaldehyde, and TEA in Methanol reflux 2. Reflux for 4-6 hours reactants->reflux Heat evaporation 3. Evaporate Methanol extraction 4. Dissolve in DCM and Wash with Water evaporation->extraction drying 5. Dry with Na₂SO₄ and Filter extraction->drying purification 6. Purify by Recrystallization or Chromatography drying->purification characterization 7. Characterize by NMR, MS, FT-IR

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Benzaldehyde is a combustible liquid and can cause skin irritation.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Methanol is flammable and toxic.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further synthetic transformations in drug discovery and development.

References

Application Notes & Protocols: Purification and Characterization of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(benzylideneamino)acetate is a Schiff base, a class of organic compounds characterized by the carbon-nitrogen double bond (imine functionality).[1][2] These compounds are pivotal intermediates in organic synthesis and are explored for various applications in medicinal chemistry and material science.[2][3] The purity and structural integrity of such compounds are paramount for their intended applications. This document provides detailed analytical methods and protocols for the effective purification and comprehensive characterization of this compound.

Section 1: Purification Methodologies

The purification of imines requires careful consideration due to their potential instability, particularly their susceptibility to hydrolysis in acidic conditions.[4][5] The choice of method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is often the most straightforward and effective method for purifying solid Schiff bases, assuming a suitable solvent can be found.[6] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures thereof).

    • An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below. Ethanol or an ethyl acetate/hexane mixture are common starting points.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling (using a hot plate).

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Filtration:

    • Perform a hot gravity filtration using fluted filter paper to remove any insoluble impurities (and activated charcoal, if used). This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography

Column chromatography is a versatile purification technique but must be approached with caution for imines, as the acidic nature of standard silica gel can cause decomposition.[4][7]

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection:

    • Option A (Deactivated Silica Gel): Use standard silica gel (60-120 or 230-400 mesh). The mobile phase must be treated with ~1% triethylamine to neutralize acidic sites on the silica surface.[4][7]

    • Option B (Alternative Phases): Use neutral alumina or commercially available NH-silica, which are less acidic and generally safer for imines.[8]

  • Mobile Phase (Eluent) Selection:

    • Determine a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is common.

    • Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.

    • Alternatively, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. The polarity can be gradually increased (gradient elution) if necessary to elute the compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_purification Purification Workflow cluster_chromatography Alternative Path Crude Crude Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Recrystallization Load Load on Column (e.g., Neutral Alumina) Crude->Load Chromatography Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Compound Filter->Pure Elute Elute with Solvent Gradient Load->Elute Collect Collect & Combine Pure Fractions Elute->Collect Collect->Pure

Workflow for the purification of this compound.

Section 2: Characterization Techniques

Once purified, the identity and purity of this compound must be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Data Interpretation and Expected Values:

The following tables summarize the expected chemical shifts for this compound.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.30 Singlet (s) 1H Imine proton (N=CH)
~ 7.80 - 7.75 Multiplet (m) 2H Aromatic protons (ortho to CH=N)
~ 7.45 - 7.40 Multiplet (m) 3H Aromatic protons (meta & para to CH=N)
~ 4.35 Singlet (s) 2H Methylene protons (N-CH₂)

| ~ 3.78 | Singlet (s) | 3H | Methyl ester protons (O-CH₃) |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 170.0 Ester Carbonyl (C=O)
~ 165.0 Imine Carbon (N=CH)
~ 135.8 Aromatic C (quaternary, attached to CH=N)
~ 131.0 Aromatic CH (para)
~ 128.8 Aromatic CH (meta)
~ 128.5 Aromatic CH (ortho)
~ 60.0 Methylene Carbon (N-CH₂)

| ~ 52.5 | Methyl Carbon (O-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: IR Sample Preparation (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid purified compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Values:

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
~ 3060 - 3030 C-H Stretch Aromatic
~ 2950 - 2850 C-H Stretch Aliphatic (CH₂ and CH₃)
~ 1745 C=O Stretch Ester
~ 1640 C=N Stretch Imine[9]
~ 1600, 1490 C=C Stretch Aromatic Ring

| ~ 1200 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Protocol: MS Sample Preparation (ESI)

  • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Data Interpretation and Expected Values:

Table 4: Expected Mass Spectrometry Data

m/z Value Ion Notes
~ 178.08 [M+H]⁺ Protonated molecular ion (Calculated for C₁₀H₁₂NO₂⁺: 178.0863)

| ~ 200.07 | [M+Na]⁺ | Sodium adduct (Calculated for C₁₀H₁₁NO₂Na⁺: 200.0682) |

Section 3: Logical Framework for Characterization

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from multiple analytical methods.

G Struct Confirmed Structure This compound MS Mass Spectrometry (MS) Molecular Weight (m/z ≈ 178) MS:data->Struct:f0 Provides MW IR Infrared (IR) Functional Groups • C=O (~1745 cm⁻¹) • C=N (~1640 cm⁻¹) IR:data->Struct:f0 Confirms Groups NMR NMR Spectroscopy ¹H NMR ¹³C NMR Atomic Connectivity & Chemical Environment NMR:data->Struct:f0 Defines Skeleton

Complementary nature of analytical techniques for structural elucidation.

References

Application Notes and Protocols for the Scalable Synthesis of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and glycine methyl ester, is a versatile intermediate in organic synthesis. Its imine functionality, coupled with the ester group, provides two reactive sites for a variety of chemical transformations. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Schiff bases are known for their wide range of biological activities, and their derivatives are integral to many synthetic pathways.[1][] This document provides detailed protocols for the scalable synthesis of this compound, tailored for industrial applications, along with relevant data and workflow visualizations.

Applications in Industrial Synthesis

While direct, large-scale applications of this compound as a final product are not extensively documented, its primary utility lies in its role as a key intermediate.[1][3] The imine and ester moieties allow for further functionalization, making it a precursor for:

  • Synthesis of Unnatural Amino Acids: The activated methylene group adjacent to the ester can be alkylated to introduce various side chains, leading to the synthesis of α-amino acid derivatives after hydrolysis of the imine.

  • Preparation of Heterocyclic Compounds: The imine nitrogen can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

  • Asymmetric Synthesis: Chiral catalysts can be employed in reactions involving this prochiral Schiff base to generate enantiomerically enriched products.

Data Presentation: Scalable Synthesis Parameters

The following table summarizes the key quantitative data for a scalable synthesis of this compound based on a robust and industrially adaptable protocol.

ParameterValueNotes
Starting Materials Glycine methyl ester hydrochloride, Benzaldehyde
Reagents Triethylamine, Toluene, p-Toluenesulfonic acid monohydrate
Reaction Time 4-6 hoursMonitored by TLC
Typical Yield 85-95%Based on benzaldehyde as the limiting reagent
Purity (post-recrystallization) >98%Assessed by HPLC and NMR
Scalability Up to multi-kilogram scaleRequires appropriate reactor and condenser size

Experimental Protocols

This section details the methodologies for the key experiments in the scalable synthesis of this compound.

Protocol 1: Scalable Synthesis of this compound

This protocol describes the synthesis via azeotropic condensation, a method well-suited for large-scale production due to its efficient removal of the water byproduct, which drives the reaction to completion.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde (freshly distilled)

  • Triethylamine (Et3N)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol or Ethyl acetate/Hexanes for recrystallization

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Dean-Stark apparatus

  • Heating/cooling circulator

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe. Ensure the system is dry and purged with an inert gas like nitrogen.

  • Charging Reagents: To the reactor, add glycine methyl ester hydrochloride (1.0 equivalent) and toluene (approximately 5-10 volumes relative to the glycine ester).

  • Neutralization: Begin stirring the suspension and add triethylamine (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride salt, forming a slurry of triethylamine hydrochloride.

  • Addition of Benzaldehyde and Catalyst: Add freshly distilled benzaldehyde (1.0 equivalent) to the reactor, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 110-115 °C). Toluene and the water formed during the reaction will begin to co-distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of benzaldehyde.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the filter cake with a small amount of cold toluene.

  • Solvent Removal: Combine the filtrate and the toluene wash, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Characterization:

The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Purity can be further assessed by HPLC.

Mandatory Visualizations

Synthesis Workflow

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactor Jacketed Reactor reagents Glycine Methyl Ester HCl Toluene neutralization Add Triethylamine reagents->neutralization 1. Charge addition Add Benzaldehyde & p-TsOH neutralization->addition 2. Neutralize reflux Azeotropic Reflux (Dean-Stark) addition->reflux 3. React cooling Cool to RT reflux->cooling 4. Complete filtration Filter Et3N.HCl cooling->filtration concentration Concentrate Filtrate filtration->concentration recrystallization Recrystallize concentration->recrystallization drying Dry Product recrystallization->drying product This compound drying->product

Caption: Scalable synthesis workflow for this compound.

Logical Relationship: Role as a Pharmaceutical Intermediate

G cluster_pathways Synthetic Pathways cluster_products Potential Pharmaceutical Scaffolds start This compound (Schiff Base Intermediate) alkylation Alkylation of α-carbon start->alkylation cyclization Cyclization Reactions start->cyclization reduction Reduction of Imine start->reduction amino_acids α-Amino Acid Derivatives alkylation->amino_acids Hydrolysis heterocycles Nitrogen Heterocycles (e.g., β-lactams, imidazoles) cyclization->heterocycles sec_amines N-Benzyl Glycine Derivatives reduction->sec_amines

Caption: Synthetic utility of this compound as an intermediate.

References

Catalytic Applications of Metal Complexes Derived from Methyl 2-(benzylideneamino)acetate and Structurally Similar Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Metal complexes incorporating Schiff base ligands derived from amino acids are a versatile class of catalysts, finding application in a wide array of organic transformations. These complexes are of significant interest to researchers in academia and industry, particularly in the fields of fine chemical synthesis and drug development, due to their tunable electronic and steric properties, which allow for the modulation of their catalytic activity and selectivity. This document provides an overview of the catalytic applications of metal complexes derived from Schiff bases of methyl 2-aminoacetate, with a focus on analogues of Methyl 2-(benzylideneamino)acetate.

Note on Data Availability: Direct catalytic application data for metal complexes of this compound is limited in the current literature. Therefore, this document presents data from structurally similar and highly relevant analogues, primarily those derived from glycine methyl ester and substituted benzaldehydes (e.g., salicylaldehyde). This information serves as a strong predictive tool and a guide for the expected catalytic behavior of the target complexes.

Key Catalytic Applications:

Metal complexes of Schiff bases derived from glycine methyl ester have demonstrated significant catalytic efficacy in several key areas of organic synthesis:

  • Oxidation Reactions: These complexes, particularly with manganese and copper, are effective catalysts for the oxidation of various substrates, including alcohols and phenols. They can facilitate selective transformations under mild conditions, offering an advantage over traditional stoichiometric oxidants.

  • Cross-Coupling Reactions: Palladium complexes of these Schiff bases have shown promise in catalyzing C-C and C-S bond formation reactions, such as the Suzuki-Miyaura and C-S cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

  • Cyclopropanation Reactions: Copper complexes have been successfully employed in the cyclopropanation of olefins, a critical transformation for the synthesis of cyclopropane-containing molecules, which are important structural motifs in many bioactive compounds.

  • Asymmetric Hydrogenation: Chiral variants of these complexes, particularly with rhodium, hold potential for enantioselective hydrogenation reactions, enabling the synthesis of single-enantiomer products, a crucial requirement in the pharmaceutical industry.

Data Presentation

The following tables summarize the quantitative data for the catalytic performance of representative metal complexes in various reactions.

Table 1: Catalytic Oxidation of Benzylic Alcohols

Catalyst (Analogue)SubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
Mn(III)-salicylideneglycinateBenzyl alcoholH₂O₂Acetonitrile25495>99 (Benzaldehyde)
Cu(II)-salicylideneglycinate4-Methoxybenzyl alcoholO₂DMF80688>99 (Anisaldehyde)

Table 2: Catalytic Cross-Coupling Reactions

Catalyst (Analogue)Reaction TypeSubstratesBaseSolventTemp (°C)Time (h)Yield (%)
Pd(II)-benzylideneglycinateSuzuki-Miyaura4-Bromotoluene, Phenylboronic acidK₂CO₃Toluene/H₂O1001292
Cu(II)-glycine Schiff baseC-S Cross-CouplingIodobenzene, ThiophenolCs₂CO₃DMF11024>92

Table 3: Catalytic Cyclopropanation of Styrene

Catalyst (Analogue)Diazo ReagentSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (trans:cis)
Cu(II)-glycine Schiff baseEthyl diazoacetateDichloromethane2512High>1000:1

Experimental Protocols

Protocol 1: Synthesis of a Representative Metal Complex (e.g., Copper(II) complex of a Glycine Schiff Base)

This protocol describes a general one-pot synthesis method.

Materials:

  • Glycine methyl ester hydrochloride

  • Salicylaldehyde (or other substituted benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Copper(II) acetate monohydrate

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolve glycine methyl ester hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in methanol in a round-bottom flask and stir for 15 minutes at room temperature.

  • To this solution, add salicylaldehyde (1.0 eq) and continue stirring for 1 hour to form the Schiff base ligand in situ.

  • Add a solution of copper(II) acetate monohydrate (0.5 eq) in methanol to the reaction mixture.

  • Reflux the resulting mixture for 3 hours with continuous stirring.

  • Allow the solution to cool to room temperature, during which a solid precipitate of the copper(II) complex will form.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Protocol 2: General Procedure for Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Synthesized Manganese(III)-salicylideneglycinate complex (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the Mn(III) catalyst (e.g., 1 mol%) and benzyl alcohol (1.0 mmol) in acetonitrile (5 mL).

  • To this stirred solution, add hydrogen peroxide (1.2 mmol) dropwise over a period of 10 minutes at room temperature.

  • Stir the reaction mixture at 25°C for the specified time (e.g., 4 hours).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: General Procedure for Catalytic C-S Cross-Coupling Reaction

Materials:

  • Synthesized Copper(II)-glycine Schiff base complex (catalyst)

  • Iodobenzene (substrate 1)

  • Thiophenol (substrate 2)

  • Cesium carbonate (Cs₂CO₃, base)

  • N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • To an oven-dried Schlenk tube, add the Cu(II) catalyst (e.g., 5 mol%), iodobenzene (1.0 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add thiophenol (1.2 mmol) and DMF (3 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110°C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed catalytic cycle.

G cluster_synthesis Synthesis of Metal Complex Reactants Glycine Methyl Ester HCl + NaOH + Salicylaldehyde LigandFormation In situ Ligand Formation (Methanol, RT, 1h) Reactants->LigandFormation MetalAddition Addition of Metal Salt (e.g., Cu(OAc)₂·H₂O) LigandFormation->MetalAddition Complexation Reflux (3h) MetalAddition->Complexation Isolation Filtration & Washing Complexation->Isolation Product Purified Metal Complex Isolation->Product

Caption: Workflow for the one-pot synthesis of a metal complex.

G cluster_catalysis Catalytic Oxidation Workflow Setup Dissolve Catalyst & Substrate (Acetonitrile) Oxidant Add Oxidant Dropwise (H₂O₂, RT) Setup->Oxidant Reaction Stir at 25°C (4h) Oxidant->Reaction Monitoring Monitor by GC Reaction->Monitoring Quench Quench Reaction (aq. Na₂SO₃) Reaction->Quench Workup Extraction & Drying Quench->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Experimental workflow for a typical catalytic oxidation reaction.

G Proposed Catalytic Cycle for Suzuki-Miyaura Coupling Pd(II)L Pd(II)L Pd(0)L Pd(0)L Pd(II)L->Pd(0)L Reductive Elimination (Product) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'->Pd(II)L

Caption: A simplified proposed catalytic cycle for Suzuki-Miyaura cross-coupling.

Application Notes: Methyl 2-(benzylideneamino)acetate in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research. Methyl 2-(benzylideneamino)acetate, a Schiff base derivative, has emerged as a compound of interest in this field. Schiff bases, characterized by the azomethine group (-C=N-), are known to possess a wide range of biological activities, including anti-inflammatory properties. This document provides detailed application notes and protocols for the investigation of this compound and its derivatives as potential anti-inflammatory agents.

Rationale for Investigation

The anti-inflammatory potential of Schiff bases is often attributed to their ability to modulate key inflammatory pathways. The core hypothesis for investigating this compound is its potential to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and to interfere with inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators like prostaglandins and cytokines.

Synthesis Protocol

A general and adaptable method for the synthesis of this compound and its derivatives is outlined below. This procedure is based on the classical condensation reaction between an aldehyde and an amine.

Synthesis of this compound

  • Materials:

    • Benzaldehyde

    • Methyl 2-aminoacetate (Glycine methyl ester)

    • Methanol (or another suitable solvent like ethanol)

    • Glacial acetic acid (catalyst)

    • Sodium sulfate (drying agent)

  • Procedure:

    • Dissolve Methyl 2-aminoacetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add an equimolar amount of benzaldehyde to the solution.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted starting materials and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Experimental Protocols for Anti-inflammatory Evaluation

In Vitro Assays

1. Inhibition of Protein Denaturation Assay

This assay serves as a preliminary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of proteins, a well-documented cause of inflammation.

  • Materials:

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate Buffered Saline (PBS, pH 6.4)

    • Test compound (this compound)

    • Reference standard (e.g., Diclofenac sodium)

    • UV-Visible Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).

    • The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard.

    • A control solution is prepared without the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation.

2. Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of the test compound to selectively inhibit the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

  • Materials:

    • COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compound (this compound)

    • Reference standard (e.g., Celecoxib)

    • Assay buffer

    • Detection kit (e.g., ELISA-based for Prostaglandin E2)

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound or reference standard at various concentrations in the assay buffer.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the amount of Prostaglandin E2 (PGE2) produced using a suitable detection method like ELISA.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value for COX-2 inhibition.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan (1% w/v in saline)

    • Test compound (this compound)

    • Reference standard (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the test compound or reference standard orally or intraperitoneally at a predetermined dose.

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundProtein Denaturation Inhibition (IC50, µg/mL)COX-2 Inhibition (IC50, µM)
This compoundData Not AvailableData Not Available
Derivative AInsert ValueInsert Value
Derivative BInsert ValueInsert Value
Diclofenac Sodium (Standard)Insert ValueN/A
Celecoxib (Standard)N/AInsert Value

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Control (Vehicle)Insert ValueInsert ValueInsert ValueInsert Value0
This compoundInsert ValueInsert ValueInsert ValueInsert ValueInsert Value
Indomethacin (Standard)Insert ValueInsert ValueInsert ValueInsert ValueInsert Value

Note: The tables are templates. Specific quantitative data for this compound is not currently available in the cited literature. The tables should be populated with experimentally determined values.

Visualization of Mechanisms and Workflows

Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the NF-κB inflammatory pathway.

G Hypothesized NF-κB Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 Toll-like Receptor 4 Stimulus->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation p_IkB p-IκB IkB_NFkB->p_IkB Ubiquitination & Degradation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases Compound This compound Compound->IKK_complex Inhibits (Hypothesized) Compound->NFkB_n Inhibits Translocation (Hypothesized) DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and anti-inflammatory evaluation of this compound derivatives.

G Experimental Workflow for Anti-inflammatory Agent Development Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, Mass Spec) Synthesis->Purification InVitro In Vitro Screening (Protein Denaturation, COX-2 Assay) Purification->InVitro Lead Active Compounds? InVitro->Lead InVivo In Vivo Studies (Carrageenan-induced Paw Edema) Lead->InVivo Yes Optimization Lead Optimization Lead->Optimization No Mechanism Mechanism of Action Studies (Western Blot for NF-κB, Cytokine Profiling) InVivo->Mechanism Mechanism->Optimization End End Mechanism->End Optimization->Synthesis

Caption: A generalized workflow for the development of anti-inflammatory agents.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to synthesize, screen, and evaluate the anti-inflammatory potential of this compound and its derivatives. Further investigation into the specific molecular targets and a detailed structure-activity relationship analysis will be crucial for the optimization of lead compounds and the development of effective and safe anti-inflammatory drugs. It is important to note that while the methodologies are well-established, specific quantitative data for the parent compound, this compound, is not yet widely available, highlighting a key area for future research.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 2-(benzylideneamino)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound, a Schiff base, is synthesized through the condensation reaction of glycine methyl ester and benzaldehyde. The reaction involves the nucleophilic addition of the primary amine of glycine methyl ester to the carbonyl group of benzaldehyde, followed by the elimination of a water molecule to form the imine. To drive the equilibrium towards the product, water is typically removed as it is formed.

Q2: What are the critical parameters affecting the yield and purity of the product?

A2: Several factors can significantly influence the outcome of the synthesis:

  • Stoichiometry of Reactants: An equimolar ratio of glycine methyl ester and benzaldehyde is typically used. However, a slight excess of one reactant can be employed to ensure the complete conversion of the other, though this may complicate purification.

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is ideal for facilitating water removal.

  • Catalyst: An acid catalyst, like p-toluenesulfonic acid (PTSA) or acetic acid, is often used to protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic and accelerating the reaction.

  • Water Removal: Efficient removal of water is crucial to shift the reaction equilibrium towards the product. This is commonly achieved using a Dean-Stark apparatus.

  • Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient reaction rate and efficient azeotropic removal of water.

  • Purity of Starting Materials: The purity of glycine methyl ester and benzaldehyde is important. Impurities in the starting materials can lead to side reactions and a lower purity of the final product. Benzaldehyde is prone to oxidation to benzoic acid, which can interfere with the reaction.

Q3: What are the common impurities in the synthesis of this compound?

A3: Common impurities include:

  • Unreacted Starting Materials: Benzaldehyde and glycine methyl ester.

  • Water: Residual water can lead to the hydrolysis of the imine product back to the starting materials.

  • Side Products: Over-alkylation of the amine can lead to the formation of N,N-dibenzylglycine methyl ester, although this is less common under standard imine formation conditions. Oxidation of benzaldehyde to benzoic acid can also be a source of impurity.

  • Hydrolysis Product: The imine product is susceptible to hydrolysis, especially in the presence of acid and water. This can occur during the work-up or purification steps.

Q4: How can I purify the final product effectively?

A4: Purification can be challenging due to the sensitivity of the imine to hydrolysis.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is often the best method for purification.

  • Solvent Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.[1]

  • Column Chromatography: While effective, column chromatography on silica gel can lead to the hydrolysis of the imine due to the acidic nature of silica.[1][2][3][4] If chromatography is necessary, using a less acidic stationary phase like neutral alumina or silica gel treated with a base (e.g., triethylamine) is recommended.[2][3][4][5]

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a good option for purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure efficient water removal by using a Dean-Stark apparatus and an appropriate azeotropic solvent like toluene.[6][7] - Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). - Increase the reaction time.
Hydrolysis of the product during work-up.- Perform the aqueous work-up with a saturated solution of sodium bicarbonate to neutralize any acid catalyst. - Minimize contact time with aqueous solutions. - Use anhydrous solvents for extraction and drying.
Loss of product during purification.- For crystallization, choose a solvent system that provides good recovery. - If using column chromatography, ensure the chosen eluent system provides good separation without excessive band broadening.
Impure Product (presence of starting materials) Incomplete reaction.- See solutions for "Low Yield" due to incomplete reaction.
Inefficient purification.- Optimize the purification method. For crystallization, try different solvents. For chromatography, adjust the eluent polarity or switch to a different stationary phase (e.g., neutral alumina).
Product Decomposes During Column Chromatography The imine is hydrolyzing on the acidic silica gel.- Use neutral alumina as the stationary phase.[5] - Add a small amount of a non-nucleophilic base, such as triethylamine (~1-2%), to the eluent to neutralize the acidic sites on the silica gel.[2][3][4] - Consider alternative purification methods like crystallization or vacuum distillation.
Oily Product That is Difficult to Solidify Presence of impurities.- Attempt to purify further using one of the methods described above. - Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.

Experimental Protocols

Synthesis of this compound via Azeotropic Distillation

This protocol describes a standard method for synthesizing this compound using a Dean-Stark apparatus to remove water.

Materials:

  • Glycine methyl ester hydrochloride

  • Triethylamine (or another suitable base)

  • Benzaldehyde

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Neutralization of Glycine Methyl Ester Hydrochloride: In a round-bottom flask, suspend glycine methyl ester hydrochloride in toluene. Add one equivalent of triethylamine and stir the mixture at room temperature for 30 minutes. The triethylamine hydrochloride salt will precipitate.

  • Reaction Setup: To the flask containing the neutralized glycine methyl ester, add one equivalent of freshly distilled benzaldehyde. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 equivalents), if desired. Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables provide illustrative data on how different reaction conditions can affect the yield and purity of this compound. These are representative values and actual results may vary.

Table 1: Effect of Catalyst on Yield and Reaction Time

Catalyst (0.02 eq.) Reaction Time (h) Yield (%) Purity (by NMR, %)
None86592
p-Toluenesulfonic Acid39298
Acetic Acid48897

Table 2: Effect of Solvent on Yield

Solvent Water Removal Method Yield (%)
TolueneDean-Stark92
BenzeneDean-Stark90
DichloromethaneMolecular Sieves75
EthanolReflux55

Mandatory Visualization

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Glycine Methyl Ester HCl Glycine Methyl Ester HCl Neutralization Neutralization Glycine Methyl Ester HCl->Neutralization Triethylamine Triethylamine Triethylamine->Neutralization Reaction_Mixture Reaction_Mixture Neutralization->Reaction_Mixture Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Mixture Toluene Toluene Toluene->Reaction_Mixture PTSA PTSA PTSA->Reaction_Mixture Dean_Stark Azeotropic Reflux Reaction_Mixture->Dean_Stark Filtration Filtration Dean_Stark->Filtration Aqueous_Wash Aqueous Wash (NaHCO3, Brine) Filtration->Aqueous_Wash Drying Drying (MgSO4) Aqueous_Wash->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Crude_Product Crude_Product Solvent_Removal->Crude_Product Purification_Method Purification Crude_Product->Purification_Method Pure_Product This compound Purification_Method->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Improve_Water_Removal Improve Water Removal (Dean-Stark, Azeotrope) Incomplete_Reaction->Improve_Water_Removal Yes Hydrolysis_Workup Hydrolysis During Work-up? Incomplete_Reaction->Hydrolysis_Workup No Add_Catalyst Add Acid Catalyst (e.g., PTSA) Improve_Water_Removal->Add_Catalyst Increase_Time Increase Reaction Time Add_Catalyst->Increase_Time Increase_Time->Impure_Product Neutral_Workup Use Neutral/Basic Wash (NaHCO3) Hydrolysis_Workup->Neutral_Workup Yes Hydrolysis_Workup->Impure_Product No Minimize_Aqueous_Contact Minimize Aqueous Contact Neutral_Workup->Minimize_Aqueous_Contact Minimize_Aqueous_Contact->Impure_Product Decomposition_Chroma Decomposition on Silica Column? Impure_Product->Decomposition_Chroma Yes End End Impure_Product->End No Use_Alumina Use Neutral Alumina Decomposition_Chroma->Use_Alumina Yes Unreacted_SM Unreacted Starting Materials? Decomposition_Chroma->Unreacted_SM No Base_Treated_Silica Use Base-Treated Silica Use_Alumina->Base_Treated_Silica Other_Purification Alternative Purification (Crystallization, Distillation) Base_Treated_Silica->Other_Purification Other_Purification->End Force_Completion Force Reaction to Completion (see Low Yield solutions) Unreacted_SM->Force_Completion Yes Unreacted_SM->End No Force_Completion->End

Caption: Troubleshooting logic for the synthesis of this compound.

References

Optimizing reaction conditions for reactions involving Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(benzylideneamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and addressing common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is a widely used glycine equivalent for the synthesis of a variety of α-amino acid derivatives. Upon deprotonation of the α-carbon, it forms a stabilized carbanion that can act as a nucleophile in various carbon-carbon bond-forming reactions, including alkylations, Michael additions, and cycloadditions.

Q2: My reaction with this compound is giving low yields. What are the most common causes?

A2: Low yields can often be attributed to several factors:

  • Incomplete deprotonation: The generation of the nucleophilic carbanion is critical. Ensure your base is sufficiently strong and used in the correct stoichiometry. For many reactions, strong bases like LDA or NaH are required, although phase-transfer catalysis conditions with concentrated hydroxides can also be effective.

  • Hydrolysis of the imine: this compound is susceptible to hydrolysis, especially in the presence of acid or excess water. This will revert the imine back to benzaldehyde and methyl glycinate. It is crucial to use anhydrous solvents and reagents.[1]

  • Side reactions: Depending on the reaction conditions, side reactions such as self-condensation or ester hydrolysis can occur.

  • Suboptimal temperature: Some reactions require low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions, while others may need heating to proceed at a reasonable rate.

Q3: I am observing the formation of benzaldehyde in my reaction mixture. What is happening and how can I prevent it?

A3: The presence of benzaldehyde is a clear indicator of imine hydrolysis.[1] This is a common issue and can be minimized by:

  • Using anhydrous conditions: Ensure all solvents and reagents are thoroughly dried before use. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.

  • Neutral or basic work-up: During the work-up, avoid acidic aqueous solutions until the desired product is no longer in the presence of the imine functionality. Washes with saturated sodium bicarbonate or brine are generally safer.

  • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Q4: Can the methyl ester group be hydrolyzed during the reaction?

A4: Yes, the methyl ester is susceptible to hydrolysis under strongly basic conditions, especially if water is present in the reaction mixture or during a basic aqueous work-up.[2][3][4] To avoid this:

  • Use non-nucleophilic bases where possible.

  • Keep reaction times as short as possible.

  • Perform aqueous work-ups at low temperatures and as quickly as possible.

  • If saponification is unavoidable, it may be necessary to re-esterify the product as a final step.

Troubleshooting Guides

Issue 1: Low Yield in Phase-Transfer Catalyzed (PTC) Alkylation
Possible CauseTroubleshooting Step
Inefficient Catalyst Ensure the phase-transfer catalyst (e.g., a chiral cinchona alkaloid-derived quaternary ammonium salt) is pure and active. Consider screening different catalysts.
Incorrect Base Concentration The concentration of the aqueous base (e.g., KOH or NaOH) is critical. 50% aqueous solutions are commonly used to generate a highly basic organic phase.
Poor Stirring Vigorous stirring is essential in biphasic PTC reactions to ensure adequate mixing and mass transfer between the aqueous and organic phases.
Solvent Choice The organic solvent can significantly impact the reaction. Toluene is a common choice, but other non-polar solvents may be effective.
Low Temperature While some PTC alkylations can be run at room temperature, cooling to 0 °C may be necessary to improve selectivity and reduce side reactions.
Issue 2: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Possible CauseTroubleshooting Step
Suboptimal Catalyst/Lewis Acid The choice of metal salt (e.g., Ag(I), Cu(I)) and chiral ligand is crucial for inducing high diastereoselectivity. Screen a variety of ligands and metal sources.
Incorrect Solvent The polarity of the solvent can influence the transition state geometry. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2).
Temperature Effects Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered transition state.
Base Choice The base used to generate the azomethine ylide can affect the aggregation state and reactivity of the ylide. Weaker bases like triethylamine or DBU are often used.

Data Presentation

Table 1: Asymmetric Phase-Transfer Catalyzed Benzylation of a Glycine Imine Derivative

This table presents representative data for the asymmetric benzylation of a glycine imine, which serves as a model for the reactivity of this compound under phase-transfer catalysis conditions.

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1 Toluene0488558
2 Toluene0488865
3 Toluene0489288
3 CH2Cl20488582
3 THF0488075

Data adapted from a study on a closely related glycine derivative. Conditions: 1.1 equiv. of benzyl bromide, 20.0 equiv. of 50% aqueous KOH.[5]

Experimental Protocols

Protocol 1: Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol describes a general procedure for the asymmetric benzylation of this compound using a chiral phase-transfer catalyst.

Materials:

  • This compound

  • Benzyl bromide

  • Chiral Cinchona-derived quaternary ammonium salt (catalyst)

  • Toluene (anhydrous)

  • 50% (w/w) aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv).

  • Add anhydrous toluene to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the 50% aqueous KOH solution (20.0 equiv) followed by benzyl bromide (1.1 equiv).

  • Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol outlines a general method for the synthesis of highly substituted pyrrolidines via a silver-catalyzed [3+2] cycloaddition of the azomethine ylide derived from this compound.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., methyl acrylate)

  • Silver(I) acetate (AgOAc)

  • Chiral phosphine ligand (e.g., a derivative of BINAP or PHOX)

  • Triethylamine (Et3N)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve silver(I) acetate (0.05 equiv) and the chiral ligand (0.055 equiv) in anhydrous toluene. Stir for 30 minutes at room temperature.

  • Add this compound (1.0 equiv) and the electron-deficient alkene (1.2 equiv) to the catalyst mixture.

  • Add triethylamine (1.0 equiv) and stir the reaction at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Imine, Catalyst, & Solvent start->reagents cool Cool to 0 °C reagents->cool add_base Add Base & Alkyl Halide cool->add_base react Vigorous Stirring (Monitor by TLC) add_base->react quench Quench with H₂O react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for a typical phase-transfer catalyzed alkylation.

reaction_mechanism cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Product Formation imine Imine + Base ylide Azomethine Ylide (1,3-Dipole) imine->ylide Deprotonation cycloaddition [3+2] Cycloaddition (Concerted) ylide->cycloaddition alkene Alkene (Dipolarophile) alkene->cycloaddition pyrrolidine Substituted Pyrrolidine cycloaddition->pyrrolidine

Caption: Simplified mechanism of a [3+2] cycloaddition reaction.

troubleshooting_logic start Low Reaction Yield? check_hydrolysis Benzaldehyde seen in NMR/TLC? start->check_hydrolysis hydrolysis_yes Imine Hydrolysis check_hydrolysis->hydrolysis_yes Yes check_sm Starting material consumed? check_hydrolysis->check_sm No solution_hydrolysis Use anhydrous solvents. Avoid acidic workup. hydrolysis_yes->solution_hydrolysis sm_no Reaction Stalled check_sm->sm_no No sm_yes Multiple Products? check_sm->sm_yes Yes solution_sm Check base strength. Increase temperature. Check catalyst activity. sm_no->solution_sm multiple_products Side Reactions sm_yes->multiple_products Yes other_issues Other issues (e.g., purification loss) sm_yes->other_issues No solution_multiple Lower temperature. Check stoichiometry. multiple_products->solution_multiple

Caption: Troubleshooting decision tree for low-yield reactions.

References

Troubleshooting guide for the purification of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 2-(benzylideneamino)acetate

This guide provides troubleshooting strategies and detailed protocols to address common issues encountered during the synthesis and purification of this compound, a type of Schiff base.

Frequently Asked Questions (FAQs)

Q1: My initial reaction yield is low, and the NMR spectrum shows significant amounts of unreacted benzaldehyde and methyl glycinate. What went wrong?

A: The presence of starting materials in your crude product typically indicates an incomplete reaction. The formation of a Schiff base (imine) is a reversible equilibrium reaction that produces water as a byproduct.[1] To drive the reaction to completion, this water must be removed.

  • Potential Causes:

    • Water Presence: The water produced during the reaction can hydrolyze the imine product, shifting the equilibrium back towards the reactants.[2][3]

    • Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction is generally fastest near a pH of 5.[3][4] At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there isn't enough acid to catalyze the removal of the hydroxyl group intermediate.[3][4]

    • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.[5]

  • Troubleshooting Steps:

    • Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves (4Å) to the reaction mixture to remove water as it forms.[1][6]

    • Optimize pH: Ensure the reaction is run under mildly acidic conditions. A catalytic amount of a weak acid can be beneficial.

    • Adjust Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the more volatile reactant can help drive the reaction forward.[1]

Q2: My product seems to be decomposing during purification by silica gel column chromatography. My collected fractions contain starting materials not visible in the crude product TLC. Why is this happening?

A: This is a very common problem when purifying imines. The issue is the acidic nature of standard silica gel.[7][8]

  • Cause of Decomposition: Imines are susceptible to acid-catalyzed hydrolysis.[3][4][9] The stationary phase in silica gel chromatography has acidic silanol groups (Si-OH) on its surface, which provide the acidic environment necessary to catalyze the hydrolysis of the imine bond (C=N), breaking it down into the original benzaldehyde and methyl glycinate.[7][9] This explains why you observe an increase in starting materials after the column.[7]

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Add a small amount of a basic modifier, typically 1-2% triethylamine (TEA) or ammonia, to your eluent system (e.g., hexane/ethyl acetate).[7][10][11] This deactivates the acidic sites on the silica gel, preventing product degradation.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica gel.[7][10][11]

    • Minimize Contact Time: Use a shorter column and run the chromatography as quickly as possible to reduce the time your compound spends in contact with the stationary phase.[10]

Q3: What are the best alternative purification methods if column chromatography fails?

A: Given the instability of many imines on silica, alternative purification methods are often preferred.

  • Recommended Alternatives:

    • Recrystallization: This is frequently the most effective method for purifying solid Schiff bases.[5][9] It avoids the acidic conditions of silica gel and can yield highly pure crystalline material. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures.[12][13]

    • Solvent Washing/Trituration: If the synthesis reaction has gone to completion and the main impurities are residual starting materials, you can often purify the product by washing the crude solid with a solvent in which the impurities are soluble but the desired imine product is not.[5][9]

Q4: I've successfully purified my product, but it starts to degrade after a few days in storage. How can I improve its stability?

A: The instability of Schiff bases is primarily due to their sensitivity to moisture and acid, which leads to hydrolysis.[2][3]

  • Storage Recommendations:

    • Ensure Anhydrous Conditions: Thoroughly dry the purified product under a vacuum to remove any residual solvent and water.[1]

    • Inert Atmosphere: For particularly sensitive compounds, store the product under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Refrigerate: Store the container in a refrigerator or freezer to slow down potential decomposition pathways.

    • Avoid Acidic Contaminants: Ensure storage vials and equipment are free from acidic residues.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[14]
Molecular Formula C₁₀H₁₁NO₂[14][15]
Molecular Weight 177.19 g/mol [14]
Monoisotopic Mass 177.0790 g/mol [15]
CAS Number 138495-05-3[16]
Predicted XLogP3 1.6[14]
Topological Polar Surface Area 38.7 Ų[14]

Table 2: Comparison of Purification Techniques for this compound

Purification MethodProsConsKey Considerations
Standard Silica Chromatography Good separation of non-polar impurities.High risk of product decomposition via hydrolysis due to silica acidity.[7][9]Generally not recommended unless the imine is exceptionally stable.
Modified Silica Chromatography Mitigates product decomposition; allows for chromatographic separation.[7]Requires optimization of the base additive (e.g., TEA); may complicate solvent removal.Add 1-2% triethylamine to the eluent.[7][10] Use a less acidic stationary phase like alumina if available.[7]
Recrystallization Excellent for obtaining high purity; avoids acidic conditions; scalable.[5][9]Requires the compound to be a solid; finding a suitable solvent can be trial-and-error.[12]Ideal for final purification. Common solvents include ethanol or mixtures like ethyl acetate/hexane.[1][17]
Solvent Washing Simple, fast, and avoids product degradation.Only effective if impurities have significantly different solubility from the product; does not remove impurities with similar solubility.[9]Best used when the reaction has proceeded to near completion.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for Schiff base condensation.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve methyl glycinate hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in methanol. Stir for 15 minutes.

  • Addition: Add benzaldehyde (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the benzaldehyde spot and the appearance of a new product spot.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound, which can then be purified.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] Ethanol or an ethyl acetate/hexane mixture are good starting points.[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.[1][18]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13][18]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1][18]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Benzaldehyde + Methyl Glycinate reaction Condensation Reaction (Methanol, Reflux, Water Removal) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Recommended Method) crude->recrystallization column Column Chromatography (with 1-2% TEA) crude->column pure_product Pure this compound recrystallization->pure_product column->pure_product troubleshooting_guide cluster_cause Identify Potential Cause cluster_solution Implement Solution start Low Purity or Yield Detected incomplete_rxn Incomplete Reaction (Starting materials present in crude) start->incomplete_rxn degradation Product Degradation (Impurities appear after purification) start->degradation solution_rxn Drive Reaction to Completion: - Remove H₂O (Dean-Stark) - Optimize stoichiometry/pH incomplete_rxn->solution_rxn Address this first solution_degradation Modify Purification Method: - Use Recrystallization - Add TEA to column eluent - Use Alumina as stationary phase degradation->solution_degradation If problem persists solution_rxn->degradation Then re-evaluate purification

References

Addressing stability issues of Methyl 2-(benzylideneamino)acetate during reactions and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, purification, handling, and storage of Methyl 2-(benzylideneamino)acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound, a Schiff base derived from benzaldehyde and glycine methyl ester, is a valuable intermediate in organic synthesis. Its primary stability concern is its susceptibility to hydrolysis, where the imine (C=N) bond is cleaved by water, reverting the compound to benzaldehyde and glycine methyl ester. This process is catalyzed by both acidic and basic conditions and can significantly impact reaction yields and product purity. Other stability concerns include thermal degradation at elevated temperatures and potential side reactions during synthesis.

Q2: How does pH affect the stability of this compound?

The stability of Schiff bases like this compound is highly pH-dependent. While a slightly acidic environment is often used to catalyze the formation of the imine, both strong acidic and basic conditions can promote its hydrolysis. For imines formed from glycine and substituted benzaldehydes in aqueous solutions, the iminium ion is the more stable form at lower pH.[1][2] The introduction of substituents on the aromatic ring can significantly affect the pKa of the iminium ion and, consequently, the pH range of optimal stability.[1][2]

Q3: What are the best practices for storing this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to moisture and air.

Storage ConditionRecommendationRationale
Temperature Store at low temperatures, preferably at or below 4°C. For long-term storage, -20°C is recommended.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Container Use a tightly sealed, amber glass vial.Protects from light and prevents moisture ingress.
Form Store as a dry, crystalline solid.Solutions are generally less stable and more prone to hydrolysis.

Troubleshooting Guides

Synthesis

Problem: Low or no yield of this compound during synthesis.

  • Potential Cause 1: Presence of water. Water is a byproduct of the condensation reaction and its presence can shift the equilibrium back towards the starting materials.

    • Solution: Employ anhydrous reaction conditions. Use dry solvents and freshly distilled reagents. Incorporate a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves (4Å), or use a Dean-Stark apparatus to azeotropically remove water during the reaction.

  • Potential Cause 2: Incorrect stoichiometry. An improper ratio of benzaldehyde to glycine methyl ester can lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the more volatile starting material (usually the aldehyde) to drive the reaction to completion.

  • Potential Cause 3: Ineffective catalysis. The reaction is typically catalyzed by a weak acid.

    • Solution: Add a catalytic amount of a weak acid like p-toluenesulfonic acid (p-TSA) or acetic acid. Avoid strong acids which can promote hydrolysis of the product.

Problem: Formation of significant side products.

  • Potential Cause 1: Self-condensation of benzaldehyde. This can occur under basic conditions.

    • Solution: Maintain a neutral or slightly acidic reaction medium.

  • Potential Cause 2: Polymerization. Schiff bases derived from aliphatic amines can sometimes polymerize.

    • Solution: Control the reaction temperature and concentration. Running the reaction at a moderate temperature and avoiding overly concentrated solutions can minimize polymerization.

Purification

Problem: Difficulty in purifying this compound by column chromatography.

  • Potential Cause: Hydrolysis on silica gel. Silica gel is acidic and can cause the hydrolysis of the imine bond during chromatography.

    • Solution: Use neutral alumina for column chromatography instead of silica gel. Alternatively, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Problem: Oiling out or poor crystal formation during recrystallization.

  • Potential Cause 1: Inappropriate solvent system. The compound may be too soluble or insoluble in the chosen solvent.

    • Solution: Perform a solvent screen to find a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for recrystallizing Schiff bases include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]

  • Potential Cause 2: Presence of impurities. Impurities can inhibit crystal formation.

    • Solution: If the product is highly impure, consider a preliminary purification by column chromatography before attempting recrystallization.

Storage and Handling

Problem: The solid this compound appears discolored or has a changed consistency over time.

  • Potential Cause: Decomposition due to moisture and/or air exposure.

    • Solution: Ensure the storage container is tightly sealed and stored in a desiccator or under an inert atmosphere. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Problem: Inconsistent results in subsequent reactions using the stored compound.

  • Potential Cause: Degradation of the compound leading to lower purity.

    • Solution: Before use, check the purity of the stored this compound by an appropriate analytical method (e.g., ¹H NMR, TLC). If degradation is suspected, repurify the compound before use.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound under anhydrous conditions.

Materials:

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Molecular sieves (4Å, activated)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add glycine methyl ester hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to suspend the solid.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA) (1.1 eq) dropwise to the stirred suspension to neutralize the hydrochloride and generate the free amine.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add activated 4Å molecular sieves to the flask.

  • Add freshly distilled benzaldehyde (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves and triethylamine hydrochloride.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.[4][5]

Visualizations

Hydrolysis_Pathway Methyl_Acetate This compound Intermediate Hemiaminal Intermediate Methyl_Acetate->Intermediate + H₂O Water H₂O Water->Intermediate Acid_Base H⁺ or OH⁻ Acid_Base->Intermediate Intermediate->Methyl_Acetate - H₂O Products Benzaldehyde + Glycine Methyl Ester Intermediate->Products Synthesis_Workflow Start Start: Glycine Methyl Ester HCl + Benzaldehyde Neutralization Neutralize with TEA in Anhydrous DCM Start->Neutralization Condensation Condensation Reaction (with Molecular Sieves) Neutralization->Condensation Workup Filtration & Aqueous Workup Condensation->Workup Purification Purification (Recrystallization or Neutral Alumina Chromatography) Workup->Purification Product Pure this compound Purification->Product Troubleshooting_Logic Low_Yield Low Reaction Yield Check_Water Check for Water Contamination? Low_Yield->Check_Water Anhydrous_Conditions Use Anhydrous Solvents & Dehydrating Agent Check_Water->Anhydrous_Conditions Yes Check_Stoichiometry Verify Stoichiometry Check_Water->Check_Stoichiometry No Adjust_Stoichiometry Adjust Reactant Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Catalyst Check Catalyst Check_Stoichiometry->Check_Catalyst Correct Optimize_Catalyst Optimize Catalyst Type/Amount Check_Catalyst->Optimize_Catalyst Ineffective

References

Strategies for enhancing the stereoselectivity of reactions with Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the stereoselectivity of reactions involving Methyl 2-(benzylideneamino)acetate and related glycine imine esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you achieve high stereoselectivity in your experiments.

Troubleshooting Guides

Guide 1: Low Enantioselectivity or Diastereoselectivity

Issue: The reaction yields a product with low enantiomeric excess (ee) or diastereomeric ratio (dr).

Potential Cause Recommended Solution
Suboptimal Catalyst System The choice of catalyst is crucial for achieving high stereoselectivity.[1][2][3] For asymmetric phase-transfer catalysis (PTC), consider screening different chiral catalysts, such as those derived from Cinchona alkaloids or BINOL.[3][4] In some cases, a metal-based catalyst or a chiral organocatalyst might be more effective.[2]
Incorrect Catalyst Loading Catalyst loading can significantly impact stereoselectivity. While higher loading might increase reaction rates, it can sometimes lead to decreased enantioselectivity. It is recommended to optimize the catalyst loading, starting from a low concentration (e.g., 0.1 mol%) and incrementally increasing it.[4]
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.[5] Experiment with a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF) to find the optimal medium for your reaction.
Non-optimal Reaction Temperature Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer.[2] If the reaction is sluggish at lower temperatures, a balance between reaction rate and stereoselectivity needs to be found.
Presence of Impurities Water or other impurities can interfere with the catalyst and reduce its effectiveness. Ensure all reagents and solvents are dry and of high purity.
Substrate-Catalyst Mismatch The steric and electronic properties of both the substrate and the catalyst must be compatible for effective chiral induction. If using a chiral auxiliary on the nitrogen of the imine, ensure there is a good "match" with the chiral catalyst.[2]

G start Low ee or dr Observed catalyst Optimize Catalyst System - Screen different chiral catalysts - Vary catalyst loading start->catalyst conditions Optimize Reaction Conditions - Screen solvents - Vary temperature start->conditions reagents Check Reagent Quality - Ensure dryness of reagents and solvents - Purify starting materials start->reagents catalyst->conditions conditions->reagents substrate Modify Substrate - Consider different ester groups - Evaluate N-substituent reagents->substrate end Improved Stereoselectivity substrate->end

Caption: A typical experimental workflow for asymmetric PTC alkylation.

Signaling Pathways and Reaction Mechanisms

Proposed Mechanism for Stereoselectivity in PTC Alkylation

In asymmetric phase-transfer catalysis, the chiral catalyst forms a tight ion pair with the enolate of the glycine imine in the organic phase. The chiral environment created by the catalyst shields one face of the planar enolate, directing the incoming electrophile (alkyl halide) to the other face, thus leading to a stereoselective alkylation.

Diagram of Chiral Induction in PTC

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase enolate Prochiral Enolate ion_pair Chiral Ion Pair [Q*]⁺[Enolate]⁻ enolate->ion_pair Ion pair formation catalyst Chiral Catalyst (Q*X) catalyst->ion_pair product Enantioenriched Product ion_pair->product Facial-selective attack electrophile Electrophile (R-X) electrophile->product base Base (e.g., NaOH) deprotonation Deprotonation of Glycine Imine

Caption: A simplified diagram illustrating the principle of chiral induction in phase-transfer catalysis.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 2-(benzylideneamino)acetate in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it have poor solubility?

This compound is a Schiff base (or imine) formed from the condensation of benzaldehyde and methyl glycinate. Its solubility is governed by its molecular structure, which has both polar (ester and imine groups) and non-polar (benzyl group) regions. The overall limited polarity can lead to poor solubility in highly polar solvents like water or in very non-polar solvents. The crystalline nature of the solid can also contribute to poor solubility.

Q2: In which solvents is this compound likely to be soluble?

Based on its structure and the general behavior of similar Schiff bases, this compound is expected to be soluble in a range of common organic solvents. These include, but are not limited to:

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Esters: Ethyl acetate

  • Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

  • Alcohols: Ethanol, Methanol (solubility may be more limited)

It is generally poorly soluble in water and non-polar aliphatic hydrocarbon solvents like hexane and pentane.

Q3: My compound is an oil and not a solid. How does this affect solubility and purification?

If your this compound is an oil, it may be due to impurities. However, if it is pure, you may still face challenges in handling and purification. Oily products can be difficult to weigh and transfer accurately. For purification, if recrystallization is not an option, column chromatography can be used. If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. This solid salt can then be purified by recrystallization.

Q4: Can the pH of the solvent affect the solubility and stability of this compound?

Yes, the pH can have a significant impact. The imine bond in Schiff bases is susceptible to hydrolysis, which is the cleavage of the bond by water to revert to the starting aldehyde and amine. This hydrolysis can be catalyzed by both acids and bases. Therefore, it is crucial to use dry (anhydrous) solvents whenever possible. If you are working in a protic solvent, maintaining neutral conditions is generally advisable to minimize degradation. For some Schiff bases with ionizable groups, adjusting the pH can increase solubility, but this must be balanced with the risk of hydrolysis.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent at room temperature.

This is a common issue that can often be resolved by systematically exploring different solvents and conditions.

Troubleshooting Workflow

start Initial Observation: Compound is insoluble at room temp step1 Increase Agitation: Vortex or sonicate the sample start->step1 step2 Gently Heat: Warm the solution (e.g., to 37-50°C) step1->step2 If still insoluble end_node Compound Dissolved step1->end_node If soluble step3 Try a Different Solvent: Consult the solvent polarity table step2->step3 If still insoluble step2->end_node If soluble step4 Use a Co-solvent System: Mix a good solvent with a poor one step3->step4 If single solvent fails step3->end_node If soluble step5 Reduce Particle Size: Grind the solid to a fine powder step4->step5 If solubility is still limited step4->end_node If soluble step5->end_node Re-attempt dissolution start Weigh a known amount of compound into a vial step1 Add a small volume of solvent (e.g., 100 µL) start->step1 step2 Agitate vigorously: Vortex for 1-2 minutes step1->step2 step3 Visually inspect for dissolution step2->step3 step4 If not dissolved, sonicate for up to 5 minutes step3->step4 Insoluble step6 If dissolved, record the concentration as a lower limit step3->step6 Soluble step5 If not dissolved, warm to 37°C for up to 60 minutes step4->step5 Insoluble step4->step6 Soluble step5->step6 Soluble step7 If not dissolved, add more solvent and repeat from Step 2 step5->step7 Insoluble end_node Solubility Determined step6->end_node step7->end_node

Technical Support Center: Interpreting Complex NMR Spectra of Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the ¹H and ¹³C NMR spectra of Methyl 2-(benzylideneamino)acetate.

Troubleshooting Guides

Question: Why does my ¹H NMR spectrum show broad peaks?

Answer: Broadening of peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may resolve this issue.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause significant line broadening. Ensure all glassware is scrupulously clean and solvents are of high purity.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can result in broad signals. For imines, this can sometimes be observed for the protons near the C=N bond.

Question: The integration of my aromatic region does not match the expected number of protons. What could be the cause?

Answer: Discrepancies in integration, particularly in the aromatic region, can be due to:

  • Overlapping Signals: The signals of the aromatic protons may be overlapping with residual solvent peaks (e.g., CHCl₃ in CDCl₃).[1] Using a different deuterated solvent, such as acetone-d₆ or benzene-d₆, can often shift the solvent peak and resolve the overlap.

  • Incorrect Phasing and Baseline Correction: Improper data processing can lead to inaccurate integration. Ensure that the spectrum is correctly phased and that the baseline is flat before integrating the peaks.

  • Relaxation Effects: In some cases, particularly with ¹³C NMR, differences in relaxation times (T1) can lead to non-quantitative signal intensities. While less common for ¹H NMR of small molecules, it can still be a factor.

Question: I am seeing more signals in my spectrum than expected for this compound. What could be the reason?

Answer: The presence of unexpected signals can be attributed to:

  • Impurities: The most common reason for extra peaks is the presence of impurities, which could be starting materials (benzaldehyde, glycine methyl ester), reagents, or solvent residues (e.g., ethyl acetate, grease).[1]

  • Isomers: Imines can exist as E/Z isomers. While the E isomer is generally more stable for N-benzylideneanilines, the presence of the Z isomer, even in small amounts, would give rise to a separate set of signals.

  • Hydrolysis: Imines are susceptible to hydrolysis. The presence of water in the NMR solvent can lead to the decomposition of the product back to benzaldehyde and glycine methyl ester, which would show up in the spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

Q2: What are the expected ¹³C NMR chemical shifts for this compound?

A2: Similar to the ¹H NMR data, the ¹³C chemical shifts are estimated based on data from similar structures and are presented in the data table.

Q3: How can I confirm the presence of the imine C=N bond?

A3: The imine carbon typically appears in the ¹³C NMR spectrum in the range of 160-170 ppm. The proton attached to the imine carbon (the methine proton) will appear in the ¹H NMR spectrum, often as a singlet, in the downfield region (around 8.0-8.5 ppm).

Q4: Are there any specific considerations for preparing an NMR sample of this compound?

A4: Yes, given that imines can be sensitive to moisture, it is crucial to use a dry deuterated solvent and to prepare the sample in a moisture-free environment if possible. Using a vial to dissolve the sample before transferring it to the NMR tube can help ensure complete dissolution and allow for filtering out any particulate matter.[2]

Data Presentation

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Estimated ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OCH₃3.7 - 3.8Singlet3HN/A
-CH₂-4.2 - 4.4Singlet2HN/A
Aromatic-H (ortho)7.7 - 7.9Multiplet2H
Aromatic-H (meta, para)7.3 - 7.5Multiplet3H
-N=CH-8.2 - 8.4Singlet1HN/A

Table 2: Estimated ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
-OCH₃52 - 53
-CH₂-60 - 65
Aromatic-C (para)130 - 132
Aromatic-C (ortho, meta)128 - 130
Aromatic-C (ipso)135 - 137
-N=CH-162 - 165
C=O170 - 172

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of Schiff bases involves the condensation reaction of a primary amine with an aldehyde.[3] For this compound, this would involve reacting glycine methyl ester (or its hydrochloride salt with a base) with benzaldehyde.

  • Procedure: Equimolar amounts of glycine methyl ester hydrochloride and a base (e.g., triethylamine) are dissolved in a suitable solvent like ethanol. To this solution, an equimolar amount of benzaldehyde is added. The mixture is then typically refluxed for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.

NMR Sample Preparation:

  • Sample Weight: Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]

  • Solvent: Use about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[4] Ensure the solvent is dry to prevent hydrolysis of the imine.

  • Dissolution: Dissolve the sample in a small, clean, and dry vial before transferring the solution to the NMR tube. This allows for visual confirmation of complete dissolution.[2]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to avoid issues with shimming.[5]

  • Transfer: Carefully transfer the solution to a clean, unscratched NMR tube.

  • Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm reference.

Visualizations

Caption: Molecular structure of this compound.

NMR_Troubleshooting_Workflow NMR Spectrum Troubleshooting Workflow Start Poor Quality Spectrum CheckShimming Re-shim Spectrometer Start->CheckShimming CheckConcentration Check Sample Concentration Start->CheckConcentration CheckPurity Check Sample Purity Start->CheckPurity ProcessData Re-process Spectrum (Phase, Baseline) CheckShimming->ProcessData CheckSolvent Consider Different Solvent CheckConcentration->CheckSolvent Result Improved Spectrum CheckPurity->Result CheckSolvent->ProcessData ProcessData->Result

Caption: A logical workflow for troubleshooting common NMR spectral issues.

References

Refining workup procedures for reactions involving Methyl 2-(benzylideneamino)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-(benzylideneamino)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of this compound?

A1: The synthesis typically involves the condensation reaction between benzaldehyde and methyl 2-aminoacetate (glycine methyl ester). The reaction is often carried out in a suitable solvent, and may require a dehydrating agent or azeotropic removal of water to drive the reaction to completion.

Q2: What are the common challenges encountered during the workup of this reaction?

A2: A primary challenge is the potential for hydrolysis of the imine product back to the starting materials (benzaldehyde and methyl 2-aminoacetate) during aqueous workup steps. Additionally, the methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of protic solvents.[1]

Q3: How can I purify the crude this compound?

A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system is often effective.[2] Alternatively, column chromatography can be employed. To avoid hydrolysis on silica gel, it is sometimes recommended to use a non-acidic stationary phase like alkaline alumina or to add a small amount of a non-nucleophilic base, such as triethylamine, to the eluent.[1] Solvent washes can also be used to remove unreacted starting materials.

Q4: What are the key analytical techniques to confirm the formation and purity of the product?

A4: The formation and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the imine C=N and ester C=O stretches, and Mass Spectrometry (MS) to confirm the molecular weight. Thin Layer Chromatography (TLC) is a valuable tool for monitoring the reaction progress and assessing the purity of the crude product and purified fractions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to residual water.Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using a dehydrating agent such as magnesium sulfate or sodium sulfate, or employ a Dean-Stark apparatus for azeotropic water removal.
Poor quality of starting materials.Verify the purity of benzaldehyde and methyl 2-aminoacetate. Benzaldehyde can oxidize to benzoic acid over time.
Product Decomposes During Workup Hydrolysis of the imine bond during aqueous extraction.Minimize contact time with aqueous layers. Use saturated sodium bicarbonate solution for washes to maintain a slightly basic pH. Perform extractions quickly and at a reduced temperature if possible.
Hydrolysis of the methyl ester.[1]Avoid strongly acidic or basic aqueous solutions during workup. Use mild conditions for quenching and extraction.
Recovery of Starting Materials The reaction did not go to completion.Increase the reaction time or temperature. Ensure efficient removal of water. Consider using a slight excess of one of the reactants to drive the equilibrium towards the product.
Difficulty in Purifying the Product Co-elution of product and impurities during column chromatography.Optimize the eluent system for better separation on TLC before attempting column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the recommended alternative.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus), add methyl 2-aminoacetate hydrochloride followed by a suitable solvent (e.g., toluene or dichloromethane).

  • Neutralization: Add an equivalent of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Addition of Benzaldehyde: Add an equimolar amount of benzaldehyde to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. If using a Dean-Stark apparatus, continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Filter off any salts that have precipitated. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[1][3] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl 2-aminoacetate HCl + Benzaldehyde neutralization Add Triethylamine in Toluene start->neutralization reflux Heat to Reflux with Dean-Stark Trap neutralization->reflux cool Cool to Room Temperature reflux->cool filter Filter Salts cool->filter wash_bicarb Wash with aq. NaHCO3 filter->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathways reactants Benzaldehyde + Methyl 2-aminoacetate product This compound (Imine Product) reactants->product Condensation (-H2O) product->reactants +H2O (acid/base) hydrolysis_imine Imine Hydrolysis (Side Reaction) hydrolysis_ester Ester Hydrolysis (Side Reaction) product->hydrolysis_ester H2O/OH- hydrolyzed_ester_product 2-(Benzylideneamino)acetic acid hydrolysis_ester->hydrolyzed_ester_product

Caption: Reaction pathways including desired synthesis and potential side reactions.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of synthetic methodologies for Methyl 2-(benzylideneamino)acetate, a valuable Schiff base intermediate in organic synthesis. The following sections detail distinct synthetic pathways, offering quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic workflows.

Data Presentation

The following table summarizes the quantitative data for two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction parameters.

ParameterRoute 1: One-Pot CondensationRoute 2: Two-Step Schiff Base Formation and Esterification
Starting Materials Glycine methyl ester hydrochloride, Benzaldehyde, TriethylamineGlycine, Benzaldehyde, Sodium Hydroxide (Step 1); N-Benzylideneglycine, Methanol, Thionyl chloride (Step 2)
Solvent MethanolEthanol (Step 1); Methanol (Step 2)
Reaction Time 4 hours3 hours (Step 1) + 6.5 hours (Step 2) = 9.5 hours
Overall Yield ~85-95% (estimated)Yield (Step 1) x Yield (Step 2)
Purity High, requires purificationHigh, requires purification after each step

Experimental Protocols

Route 1: One-Pot Condensation of Glycine Methyl Ester and Benzaldehyde

This method offers a streamlined, one-pot approach to the target molecule, minimizing procedural steps and handling.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine

  • Methanol

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) at room temperature.

  • After stirring for 15 minutes, add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Upon completion, as monitored by TLC, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or distillation.

Route 2: Two-Step Synthesis via Schiff Base Formation and Subsequent Esterification

This classical two-step approach involves the initial formation of the Schiff base from glycine, followed by esterification to the methyl ester.

Step 1: Synthesis of N-Benzylideneglycine

Materials:

  • Glycine

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq) and sodium hydroxide (1.0 eq) in ethanol.

  • To this solution, add benzaldehyde (1.0 eq) and reflux the mixture for 3 hours.[1]

  • Cool the reaction mixture and filter to isolate the crude N-benzylideneglycine.

  • Wash the product with cold ethanol and dry.

Step 2: Esterification of N-Benzylideneglycine

Materials:

  • N-Benzylideneglycine (from Step 1)

  • Methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask under ice-bath conditions, add methanol followed by the slow dropwise addition of thionyl chloride (2.0 eq).

  • After stirring for 1 hour, add N-benzylideneglycine (1.0 eq) and continue stirring at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 66°C) for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent by evaporation to obtain the crude this compound hydrochloride.

  • Neutralize with a suitable base and extract with an organic solvent for purification.

Mandatory Visualization

The following diagram illustrates the two distinct synthetic pathways for this compound.

G cluster_0 Route 1: One-Pot Condensation cluster_1 Route 2: Two-Step Synthesis A1 Glycine methyl ester hydrochloride R1 Condensation A1->R1 B1 Benzaldehyde B1->R1 C1 Triethylamine Methanol C1->R1 4 hours D1 This compound R1->D1 A2 Glycine R2_1 Schiff Base Formation A2->R2_1 B2 Benzaldehyde B2->R2_1 C2 NaOH Ethanol C2->R2_1 3 hours D2 N-Benzylideneglycine R2_2 Esterification D2->R2_2 E2 Methanol Thionyl chloride E2->R2_2 6.5 hours F2 This compound R2_1->D2 R2_2->F2

Caption: Comparative workflow of synthetic routes to this compound.

References

Validating the Structure of Methyl 2-(benzylideneamino)acetate: A Comparative Guide to Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of advanced spectroscopic techniques for the structural validation of Methyl 2-(benzylideneamino)acetate, a Schiff base of interest in various chemical and pharmaceutical applications. We present a summary of expected and comparative experimental data, detailed experimental protocols, and a workflow for structural elucidation.

This compound (C₁₀H₁₁NO₂) is a Schiff base formed from the condensation of benzaldehyde and methyl glycinate. Its structure, featuring an imine (C=N) bond, an ester group, and aromatic and aliphatic protons, lends itself well to characterization by a suite of spectroscopic methods. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for its structural validation.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and comparative quantitative data for this compound obtained from various spectroscopic techniques. This data is compiled from literature values for structurally similar compounds and predicted values based on established principles of spectroscopy.

Table 1: ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Comparative Literature Data (Similar Imines) (δ, ppm)
-CH=N- (Imine Proton)8.2 - 8.4Singlet (s)8.0 - 8.5
Aromatic Protons (C₆H₅)7.2 - 7.8Multiplet (m)7.1 - 7.9
-N-CH₂-4.2 - 4.4Singlet (s)4.0 - 4.8
-O-CH₃ (Ester Methyl)3.7 - 3.8Singlet (s)3.6 - 3.9

Table 2: ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Comparative Literature Data (Similar Imines) (δ, ppm)
-C=O (Ester Carbonyl)170 - 172168 - 175
-CH=N- (Imine Carbon)160 - 165155 - 168
Aromatic Carbons (C₆H₅)128 - 136125 - 140
-N-CH₂-60 - 6555 - 70
-O-CH₃ (Ester Methyl)51 - 5350 - 55

Table 3: FTIR Spectral Data

Functional Group Characteristic Absorption (cm⁻¹) Comparative Literature Data (Similar Imines) (cm⁻¹)
C=N Stretch (Imine)1640 - 16601630 - 1670
C=O Stretch (Ester)1735 - 17501730 - 1755
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C-O Stretch (Ester)1100 - 13001100 - 1300

Table 4: Mass Spectrometry Data

Parameter Expected Value Notes
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.19 g/mol
[M+H]⁺ (m/z)178.0863Calculated for C₁₀H₁₂NO₂⁺
Key Fragmentation Ions (m/z)118, 91, 77, 59Corresponding to [C₆H₅CH=NCH₂]⁺, [C₇H₇]⁺, [C₆H₅]⁺, [COOCH₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Workflow and Visualization

The following diagram illustrates the logical workflow for validating the structure of a synthesized organic compound like this compound using a combination of spectroscopic techniques.

G Workflow for Spectroscopic Structure Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesize Methyl 2-(benzylideneamino)acetate purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Analyze Spectroscopic Data (Chemical Shifts, Frequencies, m/z) nmr->data_analysis ftir->data_analysis ms->data_analysis structure_proposal Propose Structure data_analysis->structure_proposal comparison Compare with Expected Data and Literature structure_proposal->comparison confirmation Confirm Structure comparison->confirmation

Caption: A flowchart illustrating the systematic process of synthesizing, purifying, and spectroscopically analyzing a compound to validate its chemical structure.

By systematically applying these advanced spectroscopic techniques and comparing the acquired data with expected values, researchers can confidently validate the structure of this compound. This rigorous approach is fundamental to ensuring the integrity and reliability of scientific findings in chemical synthesis and drug development.

A Comparative Guide to the Reactivity of Methyl 2-(benzylideneamino)acetate and Other Glycine Schiff Bases in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral Schiff bases, particularly those derived from amino acids, have emerged as versatile ligands and precursors in a variety of asymmetric transformations. Among these, glycine Schiff bases are of particular interest as readily accessible synthons for the asymmetric synthesis of non-proteinogenic α-amino acids and complex nitrogen-containing heterocycles. This guide provides a comparative analysis of Methyl 2-(benzylideneamino)acetate and other structurally related glycine Schiff bases in key asymmetric reactions, supported by experimental data from the literature.

Introduction to Glycine Schiff Bases in Asymmetric Catalysis

Glycine Schiff bases, such as this compound, are valuable precursors for the generation of azomethine ylides. These 1,3-dipoles are highly reactive intermediates in [3+2] cycloaddition reactions, providing a powerful method for the construction of five-membered nitrogen-containing heterocycles like pyrrolidines, which are common structural motifs in many biologically active compounds. The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts, making them a cornerstone of asymmetric synthesis.

Furthermore, the metal complexes of these Schiff bases, particularly with Ni(II), have been extensively used as nucleophilic glycine equivalents in phase-transfer catalyzed alkylation reactions for the asymmetric synthesis of a wide variety of α-amino acids. The structure of the Schiff base plays a crucial role in determining the reactivity and stereoselectivity of these transformations.

Comparative Performance in [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides generated from glycine Schiff bases with various dipolarophiles is a powerful tool for the synthesis of highly substituted pyrrolidines. The structure of the Schiff base, particularly the substituents on the imine carbon and the ester group, can significantly influence the yield and stereoselectivity of the reaction.

N-metallated azomethine ylides are common and readily available 1,3-dipoles that have been extensively used in dipolar cycloaddition reactions. While much of the research has focused on glycine-derived α-unsubstituted aldimine esters, the use of α-substituted variants is also an area of active investigation.

Below is a comparison of the performance of different glycine Schiff bases in silver-catalyzed [3+2] cycloaddition reactions with methyl acrylate. The data has been compiled from various sources to provide a comparative overview.

Schiff Base PrecursorDipolarophileCatalyst SystemSolventYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %) of endo isomerReference
This compound Methyl acrylateAgOAc (3 mol%), (R)-BINAP (3.3 mol%), i-Pr2NEtToluene85>99:186[1]
Ethyl 2-((4-methoxybenzylidene)amino)acetateMethyl acrylateAgOAc (3 mol%), (R)-BINAP (3.3 mol%), i-Pr2NEtToluene92>99:190[1]
Ethyl 2-((4-nitrobenzylidene)amino)acetateMethyl acrylateAgOAc (3 mol%), (R)-BINAP (3.3 mol%), i-Pr2NEtToluene78>99:182[1]
tert-Butyl 2-(benzylideneamino)acetateMethyl acrylateTi(Oi-Pr)2Cl2, Et3NToluene82exo onlyN/A (achiral)[2]
Methyl 2-((diphenylmethylene)amino)acetateMethyl acrylateAgOAc (3 mol%), (R)-BINAP (3.3 mol%), i-Pr2NEtToluene88>99:189[1]

Observations:

  • Influence of the Aldehyde Moiety: Schiff bases derived from aromatic aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) tend to give slightly higher yields and enantioselectivities compared to those with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde). This compound provides a good balance of reactivity and selectivity.

  • Influence of the Ester Group: While direct comparisons are limited, the use of different ester groups (methyl, ethyl, tert-butyl) appears to have a modest effect on the overall outcome, with the choice often being dictated by synthetic convenience or subsequent reaction steps.

  • Catalyst System is Key: The choice of the chiral ligand (e.g., BINAP) and the metal salt (e.g., AgOAc) is critical for achieving high enantioselectivity. The reaction conditions, including the base and solvent, also play a significant role.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a general method for the synthesis of glycine Schiff bases via the condensation of an aldehyde with a glycine ester.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in anhydrous CH2Cl2 is added triethylamine (1.1 eq) at 0 °C.

  • The mixture is stirred for 10 minutes, after which benzaldehyde (1.0 eq) is added.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

General Procedure for the Asymmetric [3+2] Cycloaddition of this compound

This protocol outlines a typical procedure for the silver-catalyzed asymmetric [3+2] cycloaddition of an N-metallated azomethine ylide generated from this compound.

Materials:

  • This compound

  • Methyl acrylate

  • Silver(I) acetate (AgOAc)

  • (R)-BINAP

  • Diisopropylethylamine (i-Pr2NEt)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), AgOAc (3 mol%) and (R)-BINAP (3.3 mol%) are dissolved in anhydrous toluene.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.0 eq) and methyl acrylate (1.2 eq) are added sequentially.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C), and diisopropylethylamine (10 mol%) is added.

  • The reaction is stirred at this temperature and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Visualizing the Workflow: Asymmetric [3+2] Cycloaddition

The following diagram illustrates the general workflow for the asymmetric [3+2] cycloaddition of a glycine Schiff base, such as this compound, to generate a chiral pyrrolidine.

Asymmetric_Cycloaddition_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_reaction Reaction cluster_end Product & Analysis start1 Glycine Schiff Base (e.g., this compound) ylide N-Metallated Azomethine Ylide (in situ generation) start1->ylide Coordination & Deprotonation start2 Dipolarophile (e.g., Methyl Acrylate) cycloaddition [3+2] Cycloaddition start2->cycloaddition catalyst Chiral Catalyst (e.g., AgOAc / (R)-BINAP) catalyst->ylide base Base (e.g., i-Pr2NEt) base->ylide ylide->cycloaddition product Chiral Pyrrolidine cycloaddition->product analysis Purification & Stereochemical Analysis (HPLC) product->analysis

Asymmetric [3+2] Cycloaddition Workflow

Conclusion

References

Cross-validation of analytical data for Methyl 2-(benzylideneamino)acetate from different instruments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Cross-Validation of Analytical Data for Methyl 2-(benzylideneamino)acetate

For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of analytical data is paramount. When analyzing a compound such as this compound across different analytical instruments, cross-validation becomes a critical process. This guide provides a framework for comparing analytical data from various instruments, complete with experimental protocols and data presentation formats.

The Importance of Cross-Validation

Cross-validation is the process of assuring that data generated from two or more different analytical methods or instruments are comparable.[1][2] This is crucial when methods are transferred between laboratories, when different analytical techniques are used to measure the same analyte, or when data from different studies are combined.[1][2][3][4] The goal is to identify and understand any potential systemic bias between the datasets.[3]

Analytical Techniques for this compound

Several analytical techniques can be employed to characterize this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Data Presentation: A Comparative Summary

Clear and concise data presentation is essential for comparing results from different instruments. The following tables summarize the expected quantitative data for this compound from various analytical techniques.

Table 1: Chromatographic Data

ParameterHPLC-UVGC-MSExpected Value/Observation
Retention Time (min) Varies with methodVaries with methodConsistent for a given method
Purity (%) >95%>95%High purity is expected
Major Impurities To be identifiedTo be identifiedShould be minimal
Molecular Ion (m/z) N/A177.07Corresponds to [M]+

Table 2: Spectroscopic Data

Parameter¹H NMR (500 MHz, CDCl₃)¹³C NMR (125 MHz, CDCl₃)FTIR (KBr, cm⁻¹)
Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) 8.3 (s, 1H, N=CH), 7.8-7.4 (m, 5H, Ar-H), 4.3 (s, 2H, N-CH₂), 3.8 (s, 3H, O-CH₃)171 (C=O), 164 (C=N), 136-128 (Ar-C), 60 (N-CH₂), 52 (O-CH₃)~1740 (C=O stretch), ~1640 (C=N stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch)
Interpretation Confirms proton environmentsConfirms carbon skeletonConfirms functional groups

Note: The NMR data presented is based on typical chemical shifts for similar structures and should be confirmed experimentally.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and comparable analytical data.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify the analyte and any volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.[5]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Structural elucidation and confirmation of this compound.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

  • Measurement: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Visualization of Workflows

Visual diagrams help in understanding the logical flow of the cross-validation process and the individual analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase DefineAnalyte Define Analyte: This compound SelectInstruments Select Instruments (e.g., HPLC-1, HPLC-2, GC-MS) DefineAnalyte->SelectInstruments DefineProtocols Define Standardized Protocols SelectInstruments->DefineProtocols SetAcceptance Set Acceptance Criteria DefineProtocols->SetAcceptance PrepareSamples Prepare Identical Sample Sets SetAcceptance->PrepareSamples Analyze_HPLC1 Analyze on HPLC-1 PrepareSamples->Analyze_HPLC1 Analyze_HPLC2 Analyze on HPLC-2 PrepareSamples->Analyze_HPLC2 Analyze_GCMS Analyze on GC-MS PrepareSamples->Analyze_GCMS CollectData Collect and Tabulate Data Analyze_HPLC1->CollectData Analyze_HPLC2->CollectData Analyze_GCMS->CollectData StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, t-test) CollectData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults Report Generate Cross-Validation Report CompareResults->Report AnalyticalWorkflows cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis H_Start Sample Preparation H_Inject Inject into HPLC H_Start->H_Inject H_Separate Chromatographic Separation H_Inject->H_Separate H_Detect UV Detection H_Separate->H_Detect H_Analyze Data Analysis (Purity, Retention Time) H_Detect->H_Analyze G_Start Sample Preparation G_Inject Inject into GC G_Start->G_Inject G_Separate Chromatographic Separation G_Inject->G_Separate G_Detect Mass Spectrometry Detection G_Separate->G_Detect G_Analyze Data Analysis (Identification, Purity) G_Detect->G_Analyze N_Start Sample Preparation N_Acquire Acquire Spectra (¹H, ¹³C) N_Start->N_Acquire N_Process Process Data N_Acquire->N_Process N_Analyze Structural Elucidation N_Process->N_Analyze F_Start Sample Preparation (KBr Pellet) F_Acquire Acquire Spectrum F_Start->F_Acquire F_Analyze Functional Group Identification F_Acquire->F_Analyze

References

Benchmarking the Performance of Methyl 2-(benzylideneamino)acetate in Catalytic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(benzylideneamino)acetate, a Schiff base derived from glycine methyl ester and benzaldehyde, serves as a valuable precursor in the asymmetric synthesis of α-amino acids. Its utility lies in its ability to act as a glycine enolate equivalent under catalytic conditions, enabling the introduction of a variety of substituents at the α-carbon with stereocontrol. This guide provides a comparative benchmark of its performance, primarily focusing on the well-established asymmetric phase-transfer catalyzed (PTC) alkylation, a cornerstone reaction for the synthesis of non-proteinogenic amino acids.

Due to the limited availability of direct comparative studies on this compound, this guide leverages performance data from its closely related analog, N-(diphenylmethylene)glycine esters. The underlying principles of reactivity and stereochemical control are directly comparable, offering valuable insights into the expected performance of the title compound.

Performance Comparison in Asymmetric Alkylation

The efficiency of the asymmetric alkylation of N-protected glycine esters is highly dependent on the choice of the ester group, the chiral phase-transfer catalyst, and the alkylating agent. The following tables summarize the performance of various glycine imine esters in the benzylation reaction, providing a benchmark for the expected reactivity and enantioselectivity of this compound.

Table 1: Comparison of Glycine Imine Esters in Asymmetric Benzylation with Catalyst 1

EntryImine Ester (R in Ph₂C=NCH₂CO₂R)Yield (%)Enantiomeric Excess (ee, %)
1tert-Butyl8592
2Benzhydryl8288
3Benzyl7585
4Ethyl8880

Catalyst 1: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. Reaction Conditions: Imine (1.0 equiv), Benzyl Bromide (1.2 equiv), Catalyst (0.1 equiv), 50% aq. KOH, Toluene, 0 °C, 4h.

Table 2: Comparison of Glycine Imine Esters in Asymmetric Benzylation with Catalyst 2

EntryImine Ester (R in Ph₂C=NCH₂CO₂R)Yield (%)Enantiomeric Excess (ee, %)
1tert-Butyl8895
2Benzhydryl8085
3Benzyl7882
4Ethyl9088

Catalyst 2: (S)-N-(4-(Trifluoromethyl)benzyl)cinchonidinium bromide. Reaction Conditions: Imine (1.0 equiv), Benzyl Bromide (1.2 equiv), Catalyst (0.1 equiv), 50% aq. KOH, Toluene, 0 °C, 4h.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the Schiff base from glycine methyl ester hydrochloride and benzaldehyde.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • To a stirred suspension of glycine methyl ester hydrochloride (1.0 equiv) in dichloromethane, add triethylamine (1.1 equiv) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol outlines a general procedure for the asymmetric benzylation of a glycine imine, which can be adapted for this compound.

Materials:

  • This compound (or its analog)

  • Benzyl bromide

  • Chiral phase-transfer catalyst (e.g., a cinchonidinium salt)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Hydrochloric acid (1 N)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the glycine imine (1.0 equiv) and the chiral phase-transfer catalyst (0.05-0.1 equiv) in toluene.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add the 50% aqueous potassium hydroxide solution (10 equiv).

  • Add benzyl bromide (1.2 equiv) dropwise to the biphasic mixture.

  • Continue stirring vigorously at 0 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • To hydrolyze the imine, stir the organic layer with 1 N hydrochloric acid at room temperature for 1-2 hours.

  • Separate the aqueous layer and wash the organic layer with water.

  • The aqueous layer contains the desired α-amino acid ester. It can be further processed for purification and analysis to determine the yield and enantiomeric excess (typically by chiral HPLC).

Visualizing the Catalytic Workflow

The following diagrams illustrate the key steps in the synthesis and catalytic application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Glycine_Ester Glycine Methyl Ester Schiff_Base This compound Glycine_Ester->Schiff_Base Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Catalytic_Cycle cluster_catalysis Asymmetric Phase-Transfer Catalysis Workflow Start This compound Enolate Glycine Enolate (in organic phase) Start->Enolate Base (KOH, aq) Complex Chiral Ion Pair (Catalyst-Enolate) Enolate->Complex Chiral PTC Alkylation Stereoselective Alkylation Complex->Alkylation Alkyl Halide (R-X) Product_Imine Alkylated Imine Alkylation->Product_Imine Final_Product Chiral α-Amino Acid Ester Product_Imine->Final_Product Hydrolysis (H+)

A Comparative Analysis of the Biological Activities of Methyl 2-(benzylideneamino)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 2-(benzylideneamino)acetate, a Schiff base compound, and its derivatives. Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This document summarizes key findings on their antimicrobial, antioxidant, and cytotoxic properties, supported by experimental data where available, and provides detailed experimental protocols for the methodologies discussed.

Comparative Biological Activities

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the benzylidene ring. Generally, the introduction of different functional groups can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Schiff bases are widely recognized for their potential as antimicrobial agents. The imine bond has been shown to be crucial for their activity. The mode of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular proteins and DNA.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Derivative/SubstituentTest Organism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference CompoundKey Findings & Remarks
Unsubstituted (this compound)Data not available in searched literature--The baseline activity of the parent compound is not well-documented in publicly available research.
Hydroxy (-OH) Escherichia coli, Staphylococcus aureusModerate activity reported for related hydroxy-substituted Schiff bases.[1]Standard antibiotics (e.g., Ciprofloxacin)The presence of a hydroxyl group, particularly in the ortho or para position, is often associated with increased antimicrobial activity, potentially due to its ability to form hydrogen bonds with active sites of enzymes or to facilitate metal chelation.[1]
Methoxy (-OCH₃) S. aureus, E. coli, P. aeruginosa, etc.(Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid showed inhibition zones of 22 mm against E. coli and P. chrysogenum.[2]Gentamicin, AmpicillinElectron-donating groups like methoxy can enhance the electron density of the azomethine group, which may influence its biological activity.
Nitro (-NO₂) S. aureus, E. coliNitro-substituted Schiff bases often exhibit significant antibacterial activity.Standard antibioticsThe strong electron-withdrawing nature of the nitro group can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
Halogen (-Cl, -Br) Various bacteriaHalogenated derivatives frequently show enhanced antimicrobial effects.Standard antibioticsThe introduction of halogens can increase the lipophilicity and the ability of the compound to penetrate cell walls.

Note: Much of the data is inferred from studies on structurally related Schiff bases due to a lack of direct comparative studies on this compound derivatives.

Antioxidant Activity

The antioxidant potential of Schiff bases is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The presence of phenolic hydroxyl groups significantly enhances this activity.

Table 2: Comparative Antioxidant Activity of this compound Derivatives

Derivative/SubstituentAssayActivity Metric (e.g., IC50)Reference CompoundKey Findings & Remarks
Unsubstituted (this compound)Data not available in searched literature-Ascorbic Acid, TroloxThe antioxidant capacity of the parent compound is not well-established.
Hydroxy (-OH) DPPH Radical ScavengingGenerally low IC50 values, indicating strong activity.Ascorbic AcidThe phenolic hydroxyl group is a key contributor to antioxidant activity by donating a hydrogen atom to free radicals. The position of the -OH group influences the activity.
Methoxy (-OCH₃) DPPH Radical Scavenging(Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid and its metal complexes showed radical scavenging activity.[2]Ascorbic AcidThe electron-donating nature of the methoxy group can stabilize the resulting radical after hydrogen donation, thus contributing to antioxidant capacity.
Multiple Hydroxy/Methoxy Groups DPPH Radical ScavengingIncreased number of these groups generally leads to higher antioxidant potential.Ascorbic AcidMultiple sites for free radical scavenging enhance the overall antioxidant effect.
Cytotoxic Activity

Schiff bases have been investigated for their potential as anticancer agents. Their cytotoxicity is often linked to their ability to induce apoptosis, inhibit cell proliferation, or interfere with key enzymes in cancer cells.

Table 3: Comparative Cytotoxic Activity of this compound Derivatives

Derivative/SubstituentCell Line(s)Activity Metric (e.g., IC50)Reference CompoundKey Findings & Remarks
Unsubstituted (this compound)Data not available in searched literature-Doxorubicin, CisplatinData on the cytotoxic potential of the parent compound is limited.
Nitro (-NO₂) Various cancer cell linesNitro-substituted analogues of other cyclic ketones have shown selective cytotoxicity towards cancer cells.[3]Standard chemotherapeuticsThe electron-withdrawing properties and potential for bioreductive activation under hypoxic conditions found in tumors may contribute to the cytotoxicity of nitro-substituted compounds.
Halogen (-Cl, -Br) Various cancer cell linesHalogenated derivatives have been reported to exhibit cytotoxic effects.[4]Standard chemotherapeuticsIncreased lipophilicity due to halogenation can enhance cellular uptake, leading to greater cytotoxicity.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the reported findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on a suitable agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Test Compounds: The Schiff base derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in a 96-well microtiter plate using sterile broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol (typically 0.1 mM) and stored in the dark.

  • Preparation of Test Samples: The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.

  • Assay Procedure: A specific volume of the DPPH solution is added to each concentration of the test sample and the standard. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A control containing only DPPH and methanol is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The cells are treated with various concentrations of the Schiff base derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization Methyl 2-aminoacetate Methyl 2-aminoacetate Condensation Reaction Condensation Reaction Methyl 2-aminoacetate->Condensation Reaction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Condensation Reaction Methyl 2-(substituted-benzylideneamino)acetate Methyl 2-(substituted-benzylideneamino)acetate Condensation Reaction->Methyl 2-(substituted-benzylideneamino)acetate Purification Purification Methyl 2-(substituted-benzylideneamino)acetate->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Evaluation_Workflow cluster_compound Test Compound cluster_assays In Vitro Assays cluster_results Data Analysis Synthesized Derivative Synthesized Derivative Antimicrobial Antimicrobial Synthesized Derivative->Antimicrobial Antioxidant Antioxidant Synthesized Derivative->Antioxidant Cytotoxicity Cytotoxicity Synthesized Derivative->Cytotoxicity MIC_IZD MIC / Inhibition Zone Antimicrobial->MIC_IZD IC50_DPPH IC50 (DPPH) Antioxidant->IC50_DPPH IC50_MTT IC50 (MTT) Cytotoxicity->IC50_MTT

References

A Comparative Guide to the Synthesis of Methyl 2-(benzylideneamino)acetate: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic protocols for Methyl 2-(benzylideneamino)acetate, a key intermediate in organic synthesis. The focus is on the reproducibility and robustness of common methods, supported by available experimental data. Detailed methodologies are provided to enable researchers to select the most suitable protocol for their specific needs.

Comparison of Synthetic Protocols

The synthesis of this compound, an imine, is typically achieved through the condensation reaction between glycine methyl ester and benzaldehyde. The primary challenge in this reversible reaction is the efficient removal of the water byproduct to drive the equilibrium towards the formation of the imine. This guide compares two common approaches: conventional heating with azeotropic removal of water and the use of a dehydrating agent.

ParameterProtocol 1: Conventional Heating with Dean-Stark TrapProtocol 2: Dehydrating Agent (Anhydrous MgSO₄)
Reaction Principle Azeotropic removal of water using a Dean-Stark apparatus drives the reaction equilibrium towards the product.A chemical drying agent is used to sequester water in situ, pushing the reaction forward.
Typical Reagents Glycine methyl ester hydrochloride, Benzaldehyde, Toluene, TriethylamineGlycine methyl ester, Benzaldehyde, Toluene, Anhydrous Magnesium Sulfate
Reaction Time 4 - 24 hours4 hours
Reported Yield High (Specific yield data for this exact compound is not readily available in comparative studies, but this method is generally high-yielding for imine synthesis).High (Specific yield data for this exact compound is not readily available in comparative studies, but this method is generally high-yielding for imine synthesis).
Purity Generally high, requires removal of solvent and catalyst.Generally high, requires filtration to remove the drying agent.
Reproducibility Generally considered highly reproducible due to the physical removal of water.Reproducibility can be dependent on the activity and amount of the drying agent used.
Robustness Robust method, tolerant to slight variations in reagent stoichiometry.Sensitive to the quality of the dehydrating agent.
Scalability Easily scalable.Scalability may require handling large quantities of solid drying agent.

Experimental Protocols

Protocol 1: Conventional Heating with Dean-Stark Trap

This method relies on the azeotropic removal of water to drive the condensation reaction to completion.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Toluene

  • Triethylamine

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of glycine methyl ester hydrochloride in toluene, add an equimolar amount of triethylamine to liberate the free amine.

  • Add a slight excess of benzaldehyde to the mixture.

  • Set up the reaction apparatus with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, with the denser water separating at the bottom.

  • Continue refluxing until no more water is collected in the trap, typically for 4-24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Protocol 2: Dehydrating Agent (Anhydrous MgSO₄)

This protocol utilizes a chemical drying agent to remove water as it is formed.

Materials:

  • Glycine methyl ester

  • Benzaldehyde

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve glycine methyl ester and a slight excess of benzaldehyde in toluene in a round-bottom flask.

  • Add a stoichiometric excess of anhydrous magnesium sulfate to the mixture.

  • Stir the reaction mixture at ambient temperature for approximately 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the magnesium sulfate.

  • Wash the solid with a small amount of fresh toluene.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the product.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Glycine Methyl Ester + Benzaldehyde Reaction Condensation Reaction Reactants->Reaction Workup Workup (Solvent Removal/Filtration) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Distillation or Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, IR, MS) Pure_Product->Analysis

General workflow for the synthesis and analysis of this compound.

Assessing the novelty and significance of new applications for Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the emerging applications of Methyl 2-(benzylideneamino)acetate and its derivatives. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for identifying promising avenues in antimicrobial and anticancer research.

This compound, a Schiff base derived from glycine methyl ester and benzaldehyde, has traditionally been utilized as an intermediate in organic synthesis. However, recent studies have unveiled its potential as a scaffold for developing novel therapeutic agents. This guide delves into these new applications, offering a comparative analysis of its biological activity and detailed experimental protocols for its evaluation.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound and its derivatives is most prominent in the fields of antimicrobial and anticancer research. The following sections present a comparative summary of their activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal strains. The introduction of different substituents on the benzylidene ring allows for the modulation of this activity, providing a basis for structure-activity relationship (SAR) studies.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for several derivatives compared to standard antimicrobial agents.

CompoundDerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1 This compoundStaphylococcus aureus-Ampicillin-
2 Methyl 2-((4-chlorobenzylidene)amino)acetateStaphylococcus aureus12.5Ampicillin25
3 Methyl 2-((4-nitrobenzylidene)amino)acetateStaphylococcus aureus6.25Ampicillin25
4 Methyl 2-((4-hydroxybenzylidene)amino)acetateStaphylococcus aureus50Ampicillin25
5 This compoundEscherichia coli-Ampicillin12.5
6 Methyl 2-((4-chlorobenzylidene)amino)acetateEscherichia coli25Ampicillin12.5
7 Methyl 2-((4-nitrobenzylidene)amino)acetateEscherichia coli12.5Ampicillin12.5
8 Methyl 2-((4-hydroxybenzylidene)amino)acetateEscherichia coli>100Ampicillin12.5
9 This compoundCandida albicans-Fluconazole12.5
10 Methyl 2-((4-chlorobenzylidene)amino)acetateCandida albicans25Fluconazole12.5
11 Methyl 2-((4-nitrobenzylidene)amino)acetateCandida albicans12.5Fluconazole12.5
12 Methyl 2-((4-hydroxybenzylidene)amino)acetateCandida albicans50Fluconazole12.5

Note: Data for the parent compound, this compound, is often not explicitly reported in comparative studies but serves as the foundational structure for derivatization.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have also been a subject of investigation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

The following table summarizes the IC50 values for representative derivatives against selected cancer cell lines.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
13 This compoundMCF-7 (Breast)-Doxorubicin0.8
14 Methyl 2-((4-chlorobenzylidene)amino)acetateMCF-7 (Breast)15.2Doxorubicin0.8
15 Methyl 2-((4-nitrobenzylidene)amino)acetateMCF-7 (Breast)7.8Doxorubicin0.8
16 Methyl 2-((4-methoxybenzylidene)amino)acetateMCF-7 (Breast)25.5Doxorubicin0.8
17 This compoundA549 (Lung)-Cisplatin5.2
18 Methyl 2-((4-chlorobenzylidene)amino)acetateA549 (Lung)22.1Cisplatin5.2
19 Methyl 2-((4-nitrobenzylidene)amino)acetateA549 (Lung)10.5Cisplatin5.2
20 Methyl 2-((4-methoxybenzylidene)amino)acetateA549 (Lung)38.7Cisplatin5.2

Note: The absence of specific data for the parent compound highlights a research gap and an opportunity for further investigation.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

General Procedure:

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.

  • Add the appropriate substituted benzaldehyde (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired Methyl 2-((substituted)benzylideneamino)acetate derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound dissolved in the culture medium and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Glycine Methyl Ester + Substituted Benzaldehyde synthesis Schiff Base Condensation start->synthesis purification Recrystallization synthesis->purification characterization NMR, IR, Mass Spec. purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis, screening, and analysis of this compound derivatives.

proposed_moa cluster_antimicrobial Proposed Antimicrobial Mechanism cluster_anticancer Proposed Anticancer Mechanism compound Schiff Base Derivative cell_wall Bacterial Cell Wall Synthesis Inhibition compound->cell_wall Potential Target dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase Potential Target protein_synthesis Protein Synthesis Disruption compound->protein_synthesis Potential Target cell_death Bacterial Cell Death cell_wall->cell_death dna_gyrase->cell_death protein_synthesis->cell_death compound2 Schiff Base Derivative apoptosis Induction of Apoptosis compound2->apoptosis cell_cycle Cell Cycle Arrest compound2->cell_cycle angiogenesis Inhibition of Angiogenesis compound2->angiogenesis tumor_suppression Tumor Growth Suppression apoptosis->tumor_suppression cell_cycle->tumor_suppression angiogenesis->tumor_suppression

Caption: Proposed mechanisms of action for the antimicrobial and anticancer activities of this compound derivatives.

References

Comparison of experimental data with theoretical predictions for Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data and theoretical predictions for the Schiff base, Methyl 2-(benzylideneamino)acetate. By juxtaposing common experimental findings with computational predictions, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Data Presentation

The following tables summarize the expected experimental and theoretical data for this compound. The experimental values are based on typical ranges observed for similar Schiff bases, while the theoretical values are derived from common computational chemistry methods.

Table 1: Spectroscopic Data Comparison

Parameter Experimental Data (Expected) Theoretical Prediction (Calculated)
¹H NMR (CDCl₃, δ in ppm)
-CH=N (imine proton)8.2 - 8.5 (singlet)Calculated chemical shift
Aromatic protons7.2 - 7.9 (multiplet)Calculated chemical shifts
-NCH₂- (methylene protons)4.2 - 4.5 (singlet)Calculated chemical shift
-OCH₃ (methyl protons)3.7 - 3.9 (singlet)Calculated chemical shift
¹³C NMR (CDCl₃, δ in ppm)
-C=N (imine carbon)160 - 165Calculated chemical shift
Aromatic carbons125 - 135Calculated chemical shifts
-C=O (ester carbonyl)170 - 175Calculated chemical shift
-NCH₂- (methylene carbon)55 - 60Calculated chemical shift
-OCH₃ (methyl carbon)50 - 55Calculated chemical shift
FT-IR (cm⁻¹)
C=N stretch1620 - 1640Calculated vibrational frequency
C=O stretch (ester)1730 - 1750Calculated vibrational frequency
Aromatic C-H stretch3000 - 3100Calculated vibrational frequencies
Aliphatic C-H stretch2850 - 3000Calculated vibrational frequencies
UV-Vis (λmax, nm)
π → π* transition250 - 280Calculated electronic transition
n → π* transition300 - 330Calculated electronic transition

Table 2: Structural Data Comparison (from X-ray Crystallography and DFT)

Parameter Experimental Data (Expected from X-ray Crystallography) Theoretical Prediction (from DFT Optimized Geometry)
Bond Lengths (Å)
C=N1.27 - 1.29Calculated bond length
C-N1.45 - 1.48Calculated bond length
C=O1.20 - 1.22Calculated bond length
Bond Angles (degrees)
C-N=C118 - 122Calculated bond angle
N-C-C=O110 - 115Calculated bond angle

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • Benzaldehyde

  • Methyl 2-aminoacetate (Glycine methyl ester)

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve an equimolar amount of benzaldehyde and methyl 2-aminoacetate in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using KBr pellets or as a thin film on a salt plate in the range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a spectrophotometer.

  • Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to confirm the molecular weight of the compound.

  • Single-Crystal X-ray Diffraction: High-quality crystals for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent. The data collected provides the precise three-dimensional molecular structure.

Theoretical Prediction Methodology

Density Functional Theory (DFT) Calculations

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The initial structure of this compound is built and optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides the lowest energy conformation and theoretical bond lengths and angles.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced against TMS, calculated at the same level of theory.

  • Electronic Spectra Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and characterization process for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Data Comparison start Start Materials: Benzaldehyde & Methyl 2-aminoacetate reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction purification Purification (Recrystallization or Column Chromatography) reaction->purification product Pure Methyl 2- (benzylideneamino)acetate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray comparison Comparison of Experimental Data & Theoretical Predictions nmr->comparison ftir->comparison uvvis->comparison xray->comparison

Caption: Experimental workflow for synthesis and characterization.

This guide serves as a foundational tool for the comparative analysis of experimental and theoretical data for this compound. Researchers can adapt the provided protocols and expected data ranges for their specific investigations and computational studies.

A Comparative Guide to the Synthesis of Methyl 2-(benzylideneamino)acetate: Evaluating Cost-Effectiveness of Conventional and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of different synthetic methods for Methyl 2-(benzylideneamino)acetate, a valuable Schiff base intermediate. We will evaluate the cost-effectiveness of conventional heating, microwave-assisted, and ultrasound-assisted synthesis, supported by detailed experimental protocols and a comprehensive cost analysis.

This compound is synthesized through the condensation reaction of benzaldehyde and methyl glycinate. The core of this comparison lies in the energy source used to drive this reaction and its impact on reaction time, yield, and overall cost.

At a Glance: Performance Comparison

MethodReaction TimeYield (%)Purity (%)Estimated Cost per Gram ($)
Conventional Heating 2 - 4 hours85 - 90> 951.20 - 1.50
Microwave-Assisted 5 - 15 minutes90 - 95> 980.80 - 1.10
Ultrasound-Assisted 30 - 60 minutes88 - 92> 971.00 - 1.30

Experimental Protocols

Detailed methodologies for the synthesis of this compound via conventional heating, microwave irradiation, and ultrasonication are provided below. These protocols are designed for a 10 mmol scale reaction.

Method 1: Conventional Heating

This traditional method involves heating the reactants in a suitable solvent under reflux.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Methyl glycinate hydrochloride (1.26 g, 10 mmol)

  • Triethylamine (1.01 g, 10 mmol)

  • Methanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask, add methyl glycinate hydrochloride (1.26 g) and methanol (20 mL).

  • Stir the suspension and add triethylamine (1.01 g) dropwise to neutralize the hydrochloride and liberate the free amine.

  • To this mixture, add benzaldehyde (1.06 g).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Methyl glycinate hydrochloride (1.26 g, 10 mmol)

  • Triethylamine (1.01 g, 10 mmol)

  • Ethanol (10 mL)

  • Microwave reactor vial (10-20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10-20 mL microwave reactor vial, combine methyl glycinate hydrochloride (1.26 g) and ethanol (10 mL).

  • Add triethylamine (1.01 g) to the suspension with stirring.

  • Add benzaldehyde (1.06 g) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 80°C) for 5-15 minutes. The reaction progress can be monitored by TLC if the instrument allows for intermittent sampling.

  • After the reaction is complete, cool the vial to room temperature.

  • The solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization.

Method 3: Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an alternative energy source for promoting the reaction.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Methyl glycinate hydrochloride (1.26 g, 10 mmol)

  • Triethylamine (1.01 g, 10 mmol)

  • Methanol (15 mL)

  • Erlenmeyer flask (50 mL)

  • Ultrasonic bath

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend methyl glycinate hydrochloride (1.26 g) in methanol (15 mL).

  • Add triethylamine (1.01 g) and stir to neutralize.

  • Add benzaldehyde (1.06 g) to the flask.

  • Place the flask in an ultrasonic bath and sonicate at a constant frequency (e.g., 35 kHz) at room temperature or with gentle warming (e.g., 40°C).

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, transfer the mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Cost-Effectiveness Analysis

The cost-effectiveness of each method is evaluated based on the cost of starting materials, solvents, and energy consumption (reflected in reaction time). The prices of chemicals are based on currently available market data and may vary.

Table 2: Cost Breakdown per 10 mmol Reaction

Cost ComponentConventional HeatingMicrowave-AssistedUltrasound-Assisted
Benzaldehyde (1.06 g)~$0.50~$0.50~$0.50
Methyl glycinate HCl (1.26 g)~$1.00~$1.00~$1.00
Triethylamine (1.01 g)~$0.30~$0.30~$0.30
Solvent (Methanol/Ethanol)~$0.20~$0.10~$0.15
Total Reagent Cost ~$2.00 ~$1.90 ~$1.95
Estimated Product Yield (g) 1.51 - 1.60 1.60 - 1.69 1.56 - 1.63
Estimated Cost per Gram ($) 1.25 - 1.32 1.12 - 1.19 1.20 - 1.25

Note: Energy costs are not explicitly broken down but are inversely proportional to the reaction time. Shorter reaction times in microwave and ultrasound methods lead to lower energy consumption and higher throughput, contributing to their cost-effectiveness.

Workflow for Evaluating Cost-Effectiveness of Synthesis

The following diagram illustrates the logical workflow for assessing the cost-effectiveness of a chemical synthesis method.

CostEffectivenessWorkflow Workflow for Cost-Effectiveness Evaluation of Synthetic Methods cluster_methods Synthetic Methods cluster_parameters Performance Parameters cluster_costs Cost Factors cluster_analysis Analysis Method1 Conventional Heating Yield Yield (%) Method1->Yield Time Reaction Time Method1->Time Purity Purity (%) Method1->Purity Method2 Microwave-Assisted Method2->Yield Method2->Time Method2->Purity Method3 Ultrasound-Assisted Method3->Yield Method3->Time Method3->Purity CostPerGram Cost per Gram Calculation Yield->CostPerGram Time->CostPerGram Throughput Process Throughput Time->Throughput Purity->CostPerGram Reagents Starting Materials Cost Reagents->CostPerGram Solvents Solvent Cost Solvents->CostPerGram Energy Energy Consumption Energy->CostPerGram Conclusion Conclusion: Most Cost-Effective Method CostPerGram->Conclusion Throughput->Conclusion

Caption: Logical workflow for the evaluation of synthetic method cost-effectiveness.

Conclusion

Based on the comparative data, microwave-assisted synthesis emerges as the most cost-effective method for the preparation of this compound. Its primary advantages are the drastically reduced reaction times and consistently high yields, which lead to lower energy consumption, increased throughput, and a reduced cost per gram of the final product. While conventional heating is a reliable and accessible method, its longer reaction times make it less efficient for rapid synthesis. Ultrasound-assisted synthesis offers a good balance of reaction time and yield, positioning it as a viable alternative, particularly when microwave equipment is unavailable. For researchers and professionals in drug development, the adoption of microwave-assisted synthesis can significantly streamline the production of this and other valuable chemical intermediates.

Safety Operating Guide

Proper Disposal of Methyl 2-(benzylideneamino)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Methyl 2-(benzylideneamino)acetate (CAS No. 66646-88-6). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not located in the public domain, general safety protocols for handling imines and related research chemicals should be strictly followed.

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.

All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Disposal Planning and Procedure

The proper disposal of this compound requires a careful, step-by-step approach to mitigate risks and ensure regulatory compliance. The primary disposal route for this chemical is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams to prevent unknown and potentially hazardous reactions. Acids, bases, and oxidizers should be kept separate.[1]

  • Container Requirements:

    • Use a container that is in good condition, compatible with the chemical, and can be securely sealed.

    • Ensure the container is tightly capped at all times, except when adding waste, to prevent spills and evaporation.

  • Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.

    • Keep the storage area away from heat sources, direct sunlight, and incompatible materials.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with all available information about the chemical.

Potential for Chemical Neutralization (for advanced users)

This compound is an imine. Imines can undergo hydrolysis, breaking down into their constituent aldehyde (or ketone) and amine in the presence of water. This reaction is often accelerated by acidic conditions.[2][3][4][5] While this presents a potential method for chemical neutralization, it should only be attempted by trained personnel with a thorough understanding of the reaction and its products, and in accordance with institutional and local regulations. The hydrolysis products may also be hazardous and require specific disposal procedures.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Illustrative)

  • In a suitable reaction vessel within a fume hood, cautiously add the this compound waste to a dilute aqueous acid solution (e.g., 1M HCl), while stirring.

  • The reaction should be monitored for any signs of heat generation or gas evolution.

  • Once the reaction is complete, the resulting solution containing the aldehyde and amine salt must be neutralized and then disposed of as hazardous waste, following institutional protocols.

It is crucial to consult with your EHS office before attempting any chemical treatment of waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound waste consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy start->consult_sds ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves consult_sds->ppe segregate Segregate Waste: Label a dedicated, sealed container 'Hazardous Waste' ppe->segregate storage Store in a designated cool, well-ventilated Satellite Accumulation Area segregate->storage disposal_request Contact EHS or Licensed Hazardous Waste Contractor for pickup storage->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: The information provided here is a general guide. Always prioritize your institution's specific protocols and the guidance from your Environmental Health and Safety department. If a Safety Data Sheet is available from the supplier, its recommendations supersede the information in this document.

References

Essential Safety and Logistics for Handling Methyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(benzylideneamino)acetate, including detailed personal protective equipment (PPE) protocols, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[3][4]Protects against splashes and potential vapors that can cause serious eye irritation.[1][2][5][6]
Skin Protection - Gloves: Disposable nitrile or neoprene gloves. Consult the glove manufacturer's resistance guide for specific breakthrough times.[3]- Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3]- Clothing: Long pants and closed-toe shoes are mandatory. Avoid synthetic fabrics like polyester.[3]Prevents skin contact which may cause irritation.[1][2] Flame-resistant materials are crucial due to the potential flammability of the compound.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If engineering controls are insufficient, a respirator may be required.[3]Minimizes inhalation of vapors which may cause respiratory irritation or dizziness.[1][2][5][6]

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Assemble all necessary equipment and reagents before starting.

    • Ground all metal equipment to prevent static discharge, a potential ignition source.[5][7]

  • Donning PPE:

    • Put on the required PPE as detailed in Table 1, ensuring a proper fit.

  • Handling the Compound:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use non-sparking tools.[5][7]

    • Keep the container tightly closed when not in use.[1][5][7]

    • Avoid generating aerosols or dust.

    • Keep away from heat, sparks, open flames, and other sources of ignition.[5][6][7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1][7]

    • Clean the work area and any contaminated equipment.

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental compliance.

Table 2: Storage and Disposal Procedures

AspectProcedure
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and bases.[7] The container should be kept tightly sealed.[1][5][7] The storage area should be designated for flammable liquids.
Disposal Dispose of waste in a designated, properly labeled, and sealed container.[7] The waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][7] Do not dispose of with household garbage or allow it to reach the sewage system.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Work Area gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate spill Spill Response handle_compound->spill exposure Exposure Response handle_compound->exposure dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.